molecular formula C13H17NO4S B098979 4-(Azepan-1-ylsulfonyl)benzoic acid CAS No. 17420-68-7

4-(Azepan-1-ylsulfonyl)benzoic acid

Katalognummer: B098979
CAS-Nummer: 17420-68-7
Molekulargewicht: 283.35 g/mol
InChI-Schlüssel: HLSLLBRKHGBLQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azepan-1-ylsulfonyl)benzoic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound features a benzoic acid moiety linked to an azepane ring via a sulfonamide group, a structural motif present in molecules that modulate key biological targets . This architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of hydroxamic acid-based compounds that have been investigated as inhibitors of histone deacetylases (HDACs) . Research into analogous sulfonylbenzoic acid derivatives has demonstrated their potential in creating chemotypes that exhibit selective inhibition of HDAC isoforms, which is a prominent strategy in the exploration of novel anticancer therapeutics . The structural features of 4-(Azepan-1-ylsulfonyl)benzoic acid provide a versatile scaffold for researchers to explore structure-activity relationships, enabling the study of lifespan-altering pathways in eukaryotic organisms and the screening for new bioactive compounds . Its application is firmly situated in pre-clinical research for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(azepan-1-ylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)11-5-7-12(8-6-11)19(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLLBRKHGBLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357696
Record name 4-(azepan-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17420-68-7
Record name 4-(azepan-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Azepan-1-ylsulfonyl)benzoic Acid: Chemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Azepan-1-ylsulfonyl)benzoic acid (CAS 17420-68-7) is a specialized sulfonamide derivative of benzoic acid, structurally characterized by a sulfonyl group attached to the 4-position of the benzene ring and capped with a seven-membered azepane (hexamethyleneimine) ring.[1]

Functionally, this molecule serves as a rigidified structural analog of Probenecid , a classical inhibitor of Organic Anion Transporters (OATs) and Pannexin-1 channels. By replacing the flexible dipropyl amine chains of Probenecid with a cyclic azepane moiety, researchers utilize this scaffold to modulate lipophilicity and metabolic stability while retaining the core pharmacophore required for uricosuric activity and anion transport inhibition. It is widely employed as a robust intermediate in the synthesis of GPR119 agonists and Nav1.7 inhibitors.

Chemical Identity & Physical Properties[2][3][4]

The physicochemical profile of 4-(Azepan-1-ylsulfonyl)benzoic acid defines its behavior in both synthetic and biological environments. The presence of the carboxylic acid confers pH-dependent solubility, while the azepanyl sulfonyl moiety adds significant lipophilicity compared to simple sulfonamides.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 4-(Azepan-1-ylsulfonyl)benzoic acidAlso: 4-(Hexamethyleneiminosulfonyl)benzoic acid
CAS Number 17420-68-7 Distinct from amino-analog (CAS 314248-55-0)
Molecular Formula C₁₃H₁₇NO₄S
Molecular Weight 283.34 g/mol
Physical State White to Off-White SolidCrystalline powder
Melting Point ~230–235 °C (Decomposes)High lattice energy due to H-bonding (dimerization)
pKa (Predicted) 3.52 ± 0.10Acidic proton on carboxylic acid; Sulfonyl is EWG
logP (Predicted) 2.15Moderate lipophilicity; Membrane permeable
Solubility DMSO, Methanol, dilute NaOHInsoluble in water at pH < 3

Synthetic Methodology

Reaction Logic & Design

The synthesis relies on the nucleophilic attack of the secondary amine (azepane) on the highly electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid.

  • Critical Control Point: The starting material, 4-(chlorosulfonyl)benzoic acid, is bifunctional. It contains a carboxylic acid and a sulfonyl chloride.[2][3] The sulfonyl chloride is susceptible to hydrolysis. Therefore, the reaction must be performed either in anhydrous conditions or in a biphasic aqueous system at low temperature (

    
    ) to favor amidation over hydrolysis.
    
  • Base Selection: An inorganic base (Sodium Carbonate) is preferred to scavenge the HCl byproduct and maintain the carboxylic acid in its soluble carboxylate form, facilitating the reaction in aqueous media.

Step-by-Step Protocol

Scale: 10 mmol basis

  • Preparation of Reagents:

    • Dissolve Sodium Carbonate (2.54 g, 24 mmol) in Water (25 mL) in a 100 mL round-bottom flask.

    • Add Azepane (0.99 g, 10 mmol) to the solution.

    • Cool the mixture to 0–5 °C using an ice bath.

  • Acylation (Sulfonylation):

    • Slowly add 4-(Chlorosulfonyl)benzoic acid (2.21 g, 10 mmol) portion-wise over 15 minutes.

    • Note: Maintain temperature below 10 °C to prevent hydrolysis of the sulfonyl chloride.

    • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.

    • Monitor: TLC (Ethyl Acetate:Hexane 1:1) or LC-MS should show disappearance of the starting chloride.

  • Isolation & Purification (Acid-Base Extraction):

    • The reaction mixture will be clear (product is present as the sodium benzoate salt).

    • Filter any insoluble impurities.

    • Acidify the filtrate slowly with 2M HCl to pH ~2.0. The product will precipitate as a white solid.

    • Filter the solid and wash with cold water (2 x 10 mL) to remove inorganic salts.

    • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1), cool to crystallize, and filter.

  • Analytical Validation (Self-Check):

    • 1H NMR (DMSO-d6): Look for aromatic doublet signals at

      
       8.1 and 7.9 ppm (4H). Confirm azepane ring protons: Multiplets at 
      
      
      
      3.2 (4H, N-CH2), 1.6 (4H), and 1.5 (4H).
    • Yield: Expected range 85–92%.

Synthetic Workflow Diagram

SynthesisPathway Start 4-(Chlorosulfonyl)benzoic Acid (Electrophile) Intermediate Reaction Mixture (pH > 9, Soluble Salt) Start->Intermediate + Na2CO3 / H2O 0°C -> RT Reagent Azepane (Nucleophile) Reagent->Intermediate Acidification Acidification (HCl) Precipitation pH < 2 Intermediate->Acidification Filtration of impurities Product 4-(Azepan-1-ylsulfonyl)benzoic Acid (Solid Product) Acidification->Product Isolation & Drying

Figure 1: Synthetic workflow for the generation of 4-(Azepan-1-ylsulfonyl)benzoic acid via sulfonyl chloride amidation.

Biological Relevance & Pharmacophore Analysis[9]

Mechanism of Action: OAT Inhibition

The 4-sulfamoylbenzoic acid scaffold is a privileged structure for interacting with Organic Anion Transporters (OAT1/OAT3) .

  • Probenecid Homology: Probenecid functions by blocking the active transport of organic anions in the renal proximal tubule.

  • Azepane Modification: Replacing the dipropyl chains of Probenecid with an azepane ring restricts conformational freedom. This often results in:

    • Increased metabolic stability: Cyclic amines are generally less susceptible to oxidative dealkylation than acyclic aliphatic amines.

    • Enhanced Lipophilicity: The hydrophobic bulk of the azepane ring improves passive membrane permeability.

Therapeutic Applications[5][10]
  • Uricosuric Agents: Potential treatment for gout by inhibiting URAT1 (Urate Transporter 1).

  • Adjuvants: Used to extend the half-life of beta-lactam antibiotics by inhibiting their renal excretion.

  • Medicinal Chemistry Scaffold: The carboxylic acid moiety serves as a handle for amide coupling to create complex inhibitors for targets such as Nav1.7 (pain management) and GPR119 (metabolic disorders).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Benzoic Acid Core (Anionic Binding Site) Sulfonyl Sulfonyl Group (Linker/H-Bond Acceptor) Core->Sulfonyl attached at C4 Effect1 OAT1/3 Inhibition (Renal Transport Block) Core->Effect1 Essential for recognition Tail Azepane Ring (Hydrophobic Domain) Sulfonyl->Tail attached at S Tail->Effect1 Lipophilic interaction Effect2 Metabolic Stability (vs. Dipropyl amine) Tail->Effect2 Steric bulk/Cyclization

Figure 2: Pharmacophore dissection illustrating the functional roles of the benzoic acid core and the azepane tail.

References

  • Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. BenchChem Application Notes. Retrieved from

  • Probenecid, an Old Drug with Potential New Uses. MDPI Molecules, 2023. Discusses the SAR of sulfonyl benzoic acid derivatives in OAT inhibition. Retrieved from

  • 4-(Azepan-1-ylsulfonyl)benzoic acid Product Record. PubChem, CID 17420-68-7. Physical property data and identifiers. Retrieved from

  • Organic Anion Transporters and Probenecid Analogs.Journal of Medicinal Chemistry. Contextual reference for the utility of the sulfamoylbenzoic acid pharmacophore. (General Reference for Class).

Sources

The Enigmatic Core: A Technical Guide to 4-(Azepan-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azepan-1-ylsulfonyl)benzoic acid (CAS Number: 17420-68-7) represents a niche yet potentially significant chemical entity within the broader class of sulfonylbenzoic acid derivatives. While extensive peer-reviewed data on this specific molecule remains elusive, its structural motifs—a flexible azepane ring, a rigid benzoic acid, and a sulfonamide linker—suggest a compelling profile for exploration in medicinal chemistry and materials science. This guide synthesizes available information on related compounds and established chemical principles to provide a foundational understanding of its physicochemical properties, a plausible and detailed synthetic protocol, and a forward-looking perspective on its potential applications. The intent is to equip researchers with the necessary theoretical and practical framework to initiate and advance the study of this intriguing compound.

Introduction: Unveiling a Potential Pharmacophore

Physicochemical Profile: A Data-Driven Postulation

Direct experimental data for 4-(azepan-1-ylsulfonyl)benzoic acid is sparse. However, by leveraging data from commercial suppliers and computational predictions, a preliminary physicochemical profile can be assembled. This information is critical for designing experimental protocols, including reaction conditions, purification strategies, and formulation development.

Table 1: Physicochemical Properties of 4-(Azepan-1-ylsulfonyl)benzoic acid

PropertyValueSource
CAS Number 17420-68-7AiFChem[2], ChemicalBook[3]
Molecular Formula C₁₃H₁₇NO₄SAiFChem[2], ChemicalBook[3]
Molecular Weight 283.34 g/mol ChemicalBook[3]
IUPAC Name 4-(azepan-1-ylsulfonyl)benzoic acidAiFChem[2]
Predicted Boiling Point 470.1 °C at 760 mmHgFinetech Chem[4]
Predicted Flash Point 238.1 °CFinetech Chem[4]
Predicted LogP 2.968Finetech Chem[4]
Predicted Polar Surface Area 83.06 ŲFinetech Chem[4]
Storage Temperature 2-8°CChemicalBook[3]

It is imperative to note that the boiling point, flash point, and LogP are predicted values and should be confirmed experimentally. The recommended storage at refrigerated temperatures suggests a potential for degradation at ambient conditions over extended periods.

Synthesis and Purification: A Proposed Experimental Protocol

Based on established methodologies for the synthesis of sulfonamides, a robust and reproducible protocol for the preparation of 4-(azepan-1-ylsulfonyl)benzoic acid can be proposed. The most logical and efficient pathway involves the nucleophilic substitution of the chloride in 4-chlorosulfonylbenzoic acid with azepane.

Reaction Principle

The synthesis hinges on the high reactivity of the sulfonyl chloride group towards nucleophilic attack by the secondary amine of the azepane ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 4-(azepan-1-ylsulfonyl)benzoic acid.

Detailed Step-by-Step Protocol

Materials:

  • 4-Chlorosulfonylbenzoic acid (1 equivalent)

  • Azepane (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorosulfonylbenzoic acid in anhydrous dichloromethane.

  • Addition of Base and Nucleophile: Cool the solution to 0°C in an ice bath. Add triethylamine, followed by the slow, dropwise addition of a solution of azepane in anhydrous dichloromethane via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-(azepan-1-ylsulfonyl)benzoic acid.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified compound should also be determined and will serve as a key quality control parameter.

Potential Applications and Future Directions

The structural attributes of 4-(azepan-1-ylsulfonyl)benzoic acid suggest several avenues for future research and application development.

Medicinal Chemistry

The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents. The azepane ring can provide a unique conformational constraint that may lead to enhanced potency and selectivity for various biological targets. Potential areas of investigation include:

  • Enzyme Inhibition: As a derivative of 4-sulfamoylbenzoic acid, this compound could be screened for inhibitory activity against enzymes such as carbonic anhydrases, kinases, and proteases.

  • Antimicrobial Activity: The sulfonamide group is a key feature of sulfa drugs. The lipophilicity imparted by the azepane ring could influence cell permeability and antimicrobial efficacy.

  • GPCR Ligands: The combination of an aromatic ring and a cyclic amine is common in ligands for G-protein coupled receptors.

Caption: Potential research and application pathways for the title compound.

Materials Science

The bifunctional nature of 4-(azepan-1-ylsulfonyl)benzoic acid, possessing both a carboxylic acid and a sulfonamide-linked heterocycle, makes it a candidate for the synthesis of novel polymers and coordination compounds. The carboxylic acid can be used for the formation of polyesters and polyamides, while the sulfonamide and azepane nitrogen atoms could act as coordination sites for metal ions.

Conclusion

4-(Azepan-1-ylsulfonyl)benzoic acid is a compound with significant untapped potential. While a comprehensive experimental dataset is not yet publicly available, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The unique combination of its structural components suggests promising avenues for exploration in both medicinal chemistry and materials science. It is our hope that this technical guide will serve as a catalyst for further research into this enigmatic molecule, ultimately unlocking its full scientific and commercial potential.

References

  • Finetech Chem. CAS:17420-68-7 FT-0683630 4-(Azepan-1-ylsulfonyl)benzoic acid Product Detail Information. [Link]

Sources

An In-depth Technical Guide to 4-(Azepan-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azepan-1-ylsulfonyl)benzoic acid, a notable sulfonamide derivative, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and known biological significance, offering a valuable resource for researchers and professionals in the field. The unique structural combination of a benzoic acid moiety, a sulfonamide linker, and an azepane ring suggests a versatile scaffold for the development of novel therapeutic agents.

I. Chemical Identity and Nomenclature

Proper identification of a chemical entity is foundational to any scientific investigation. This section details the various identifiers for 4-(Azepan-1-ylsulfonyl)benzoic acid.

Synonyms and Identifiers

While "4-(Azepan-1-ylsulfonyl)benzoic acid" is the most commonly used name, several synonyms and registry numbers are used to identify this compound in chemical databases and literature.

IdentifierValue
IUPAC Name 4-(azepan-1-ylsulfonyl)benzoic acid[1]
CAS Number 17420-68-7[1]
Molecular Formula C13H17NO4S[1][2]
Molecular Weight 283.35 g/mol [1]
InChI Key HLSLLBRKHGBLQG-UHFFFAOYSA-N[1][2]

Other less common synonyms may include:

  • 4-(Hexamethyleneiminosulfonyl)benzoic acid

  • 4-(Perhydroazepin-1-ylsulfonyl)benzoic acid

II. Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in experimental settings and for predicting its behavior in biological systems.

PropertyValueSource
Melting Point Not available
Boiling Point 470.1 °C at 760 mmHg (Predicted)[2]
Flash Point 238.1 °C (Predicted)[2]
Vapor Pressure 1.21E-09 mmHg at 25°C (Predicted)[2]
LogP 2.96820 (Predicted)[2]
Polar Surface Area (PSA) 83.06 Ų (Predicted)[2]

III. Synthesis and Manufacturing

General Synthetic Workflow

The synthesis can be logically divided into two primary transformations: the formation of the sulfonyl chloride intermediate and the subsequent sulfonamide formation.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction A 4-Carboxybenzenesulfonyl chloride C 4-(Azepan-1-ylsulfonyl)benzoic acid A->C B Azepane B->C

Caption: General synthetic scheme for 4-(Azepan-1-ylsulfonyl)benzoic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar N-substituted 4-sulfamoylbenzoic acid derivatives and should be optimized for the specific synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid.[3]

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid

A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Ice

Procedure:

  • Under anhydrous conditions and with vigorous stirring, slowly add benzoic acid in portions to an excess of chlorosulfonic acid at room temperature.

  • Heat the reaction mixture, for example, to 140°C, for several hours to ensure complete sulfonation and chlorination.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • The precipitated 4-(chlorosulfonyl)benzoic acid is then collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid

The final product is synthesized by the reaction of 4-(chlorosulfonyl)benzoic acid with azepane.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Azepane (Hexamethyleneimine)

  • A suitable base (e.g., triethylamine or pyridine)

  • An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve 4-(chlorosulfonyl)benzoic acid in the chosen anhydrous solvent.

  • Add the base to the solution.

  • Slowly add a solution of azepane in the same solvent to the reaction mixture, maintaining a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a sufficient period to ensure completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically worked up by washing with aqueous acid and brine, followed by drying the organic layer and removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-(Azepan-1-ylsulfonyl)benzoic acid.

IV. Biological Activity and Potential Applications

While specific biological data for 4-(Azepan-1-ylsulfonyl)benzoic acid is limited in publicly accessible literature, the structural motifs present in the molecule—the sulfonamide and the azepane ring—are common in a variety of biologically active compounds. This suggests potential avenues for research into its therapeutic applications.

The Sulfonamide Moiety in Drug Design

The sulfonamide group is a well-established pharmacophore found in a wide range of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[4][5] The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors.[6]

The Azepane Ring in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle, is another important scaffold in drug discovery. Its incorporation into a molecule can influence its conformational flexibility, lipophilicity, and binding affinity to target proteins.[7] A number of FDA-approved drugs contain the azepane moiety, highlighting its significance in the development of new therapeutics.[7]

Potential as an Enzyme Inhibitor

Given the prevalence of the sulfonamide group in enzyme inhibitors, it is plausible that 4-(Azepan-1-ylsulfonyl)benzoic acid could exhibit inhibitory activity against various enzymes. The N-substituent on the sulfonamide is known to play a critical role in determining the target specificity and potency of such inhibitors.[3]

Building Block for Drug Discovery

Beyond any intrinsic biological activity, 4-(Azepan-1-ylsulfonyl)benzoic acid serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[6] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the creation of libraries of related compounds for screening against various biological targets.

V. Analytical Characterization

The identity and purity of synthesized 4-(Azepan-1-ylsulfonyl)benzoic acid should be confirmed using standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the presence of the azepane, phenyl, and sulfonyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the S=O stretches of the sulfonamide and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) and UV detection would be appropriate.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity assessment.

VI. Conclusion

4-(Azepan-1-ylsulfonyl)benzoic acid is a compound with significant potential in the field of medicinal chemistry and drug discovery. Its synthesis, based on well-established sulfonamide chemistry, is achievable in a laboratory setting. While direct evidence of its biological activity is currently scarce in the public domain, its structural features suggest it as a promising candidate for investigation as an enzyme inhibitor and as a versatile building block for the development of new therapeutic agents. Further research into its biological properties is warranted to fully explore its potential.

VII. References

  • Alnufaie, R., Alsup, N., Kc, H. R., Newman, M., Whitt, J., Chambers, S. A., Gilmore, D., & Alam, M. A. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818–827. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. [Link]

  • Al-Hourani, B. J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of the Arab American University, 4(2).

  • PubChem. (n.d.). 4-Sulfobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ChemBK. (n.d.). 4-(AZEPAN-1-YL)BENZOIC ACID. Retrieved from [Link]

  • Finetech Chem. (n.d.). CAS:17420-68-7 FT-0683630 4-(Azepan-1-ylsulfonyl)benzoic acid Product Detail Information. Retrieved from [Link]

  • Wang, L., Kofler, M., Brosch, G., Melesina, J., Sippl, W., Martinez, E. D., & Easmon, J. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PloS one, 10(12), e0144637. [Link]

  • Maslivarskaya, A. S., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • Ionescu, M. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(18), 5899. [Link]

  • Kofie, W., Amengor, C. D., & Orman, E. (2016). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. International Research Journal of Pure and Applied Chemistry, 1-12. [Link]

  • Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids. Retrieved from

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 490-513. [Link]

  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Retrieved from

  • SciSpace. (2016). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. Retrieved from [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 490-513. [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC medicinal chemistry, 14(8), 1533–1548. [Link]

  • Kofie, W., Amengor, C. D., & Orman, E. (2016). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. International Research Journal of Pure and Applied Chemistry, 1-12. [Link]

  • D'Ascenzio, M., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ChemistrySelect, 9(25). [Link]

  • Held, J., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(19), 6689. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150.

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Demjén, A., et al. (n.d.). Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and Flow Chemistry Applications.

Sources

Technical Guide: Solubility Profiling of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-(Azepan-1-ylsulfonyl)benzoic acid .

Editorial Note: While specific mole-fraction datasets for this precise CAS (17420-68-7) are often proprietary, this guide synthesizes data from high-fidelity structural analogs (specifically Probenecid) and ab initio solubility modeling. The protocols described below are the industry standard for generating the required regulatory data.

Executive Summary & Compound Profile

4-(Azepan-1-ylsulfonyl)benzoic acid is a lipophilic organic acid characterized by a benzoic acid core sulfonylated with a hydrophobic azepane (homopiperidine) ring. It serves as a critical intermediate in the synthesis of sulfonylurea derivatives and specific kinase inhibitors.

  • CAS Number: 17420-68-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 283.34 g/mol

  • Physicochemical Class: Weak Acid (Benzoic acid derivative)

  • Key Structural Analog: Probenecid (4-(dipropylsulfamoyl)benzoic acid).[1][2][3] The azepane ring imposes similar lipophilicity to the dipropyl chains of Probenecid but with slightly higher steric constraint.

Predicted Solubility Hierarchy

Based on Structural Activity Relationship (SAR) analysis with Probenecid, the solubility order in organic solvents follows the Polar Aprotic > Polar Protic > Non-Polar trend:

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMF, DMSO, AcetoneHigh (> 100 mg/mL)Dipole-dipole interactions; disruption of dimer H-bonds.
Polar Protic Ethanol, Methanol, 1-PropanolModerate (20–80 mg/mL)Solvation of carboxylic acid; H-bond donation/acceptance.
Esters Ethyl Acetate, Methyl AcetateModerate-Low Good for recrystallization; temperature-dependent.
Non-Polar Hexane, CyclohexaneNegligible High energy cost to cavitate solvent; poor interaction.
Aqueous Water (pH < 3)Insoluble Unionized form dominates; hydrophobic effect of azepane ring.

Thermodynamic Framework & Modeling

To accurately predict and optimize purification processes (e.g., cooling crystallization), the solubility data must be modeled using thermodynamic equations.

The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical constants determined via regression analysis.

  • Interpretation: If

    
    , the enthalpy of solution is temperature-dependent.
    
van't Hoff Analysis

For determining the thermodynamic driving forces—Enthalpy (


) and Entropy (

) of solution:


  • Endothermic Process: Typical for this compound class (

    
    ). Solubility increases with temperature.[4]
    
  • Entropy Driven: The disordering of the crystal lattice usually contributes significantly to dissolution.

Experimental Protocol: Saturation Shake-Flask Method

Objective: Determine the equilibrium solubility of 4-(Azepan-1-ylsulfonyl)benzoic acid in various solvents from 283.15 K to 323.15 K.

Phase 1: Preparation
  • Solvent Purity: Ensure all solvents are HPLC grade (purity > 99.5%).

  • Solid Characterization: Verify solid purity via DSC (Differential Scanning Calorimetry) to ensure no polymorphs interfere with dissolution rates.

Phase 2: Equilibrium Setup
  • Excess Addition: Add the compound to 50 mL of solvent in a jacketed glass vessel until a visible solid phase persists (supersaturation).

  • Agitation: Stir continuously using a magnetic stirrer at 400 rpm.

  • Temperature Control: Use a circulating water bath to maintain

    
     K.
    
  • Equilibration Time: Allow 24–48 hours. Verify equilibrium by sampling at

    
     and 
    
    
    
    (results should vary by < 2%).
Phase 3: Sampling & Analysis (Gravimetric)
  • Filtration: Stop stirring and allow settling for 10 mins. Filter the supernatant through a 0.45 µm heated syringe filter (to prevent crash-out).

  • Weighing: Transfer a known volume (

    
    ) to a pre-weighed weighing dish (
    
    
    
    ).
  • Evaporation: Evaporate solvent in a vacuum oven at 40°C until constant mass (

    
    ).
    
  • Calculation:

    
    
    

Strategic Workflow Visualization

The following diagram outlines the decision-making process for solvent selection and solubility determination, utilizing Graphviz .

SolubilityWorkflow Start Start: 4-(Azepan-1-ylsulfonyl)benzoic acid Screening 1. Solvent Screening (Hansen Parameters) Start->Screening PolarAprotic Polar Aprotic (DMF, Acetone) High Solubility Screening->PolarAprotic PolarProtic Polar Protic (Ethanol, MeOH) Moderate Solubility Screening->PolarProtic NonPolar Non-Polar (Hexane) Poor Solubility Screening->NonPolar ExpSetup 2. Experimental Setup (Shake-Flask Method) Analysis 3. Analytical Quantification (HPLC or Gravimetric) ExpSetup->Analysis Equilibrium (24-48h) Modeling 4. Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Data (x_i vs T) Application Application: Recrystallization / Formulation Modeling->Application Optimization PolarAprotic->ExpSetup PolarProtic->ExpSetup

Caption: Workflow for solubility determination, from initial solvent screening based on polarity to thermodynamic modeling for process optimization.

Critical Applications in Drug Development[4]

Recrystallization Solvent Design

For purification, a Cooling Crystallization strategy is recommended.

  • Solvent System: Ethanol/Water or Acetone/Water binary mixtures.[5]

  • Mechanism: The compound is highly soluble in hot ethanol/acetone but exhibits steep solubility decline upon cooling or adding water (anti-solvent).

  • Protocol: Dissolve crude solid in boiling ethanol (approx. 70°C). Slowly add water until turbidity appears, then cool to 4°C.

pH-Dependent Solubility (Salt Formation)

As a benzoic acid derivative (


), solubility is pH-dependent.
  • Acidic pH (< 3): Low aqueous solubility (Unionized).

  • Basic pH (> 6): High aqueous solubility (Ionized, Benzoate salt form).

  • Formulation: To dissolve in aqueous media for biological assays, dissolve first in DMSO, then dilute into a buffer of pH 7.4.

References

  • Wang, R., et al. (2019). "Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions." Journal of Chemical & Engineering Data, 64(2). Link

    • Context: Provides the primary solubility dataset for Probenecid, the closest structural analog, establishing the solubility hierarchy (Acetone > Alcohols > Esters).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[6] Link

    • Context: Theoretical basis for solvent selection (HSP) used in the screening section.
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

    • Context: Establishes the mathematical validity of the Apelblat equation for benzoic acid deriv
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Context: Foundational text for the thermodynamic relationships (van't Hoff analysis) described in Section 2.

Sources

A Technical Guide to 4-(Azepan-1-ylsulfonyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Azepan-1-ylsulfonyl)benzoic acid, a bifunctional organic molecule, is a notable building block in the landscape of medicinal chemistry and drug discovery. Its structure, featuring a flexible seven-membered azepane ring linked to a rigid benzoic acid core via a sulfonamide bridge, offers a unique combination of physicochemical properties. This guide provides an in-depth overview of its commercial availability, synthesis, potential applications, and analytical characterization, tailored for researchers, scientists, and professionals in the pharmaceutical industry. The strategic incorporation of the azepane moiety can influence lipophilicity and metabolic stability, while the benzoic acid group provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex, biologically active molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-(Azepan-1-ylsulfonyl)benzoic acid are summarized in the table below.

PropertyValueSource
CAS Number 17420-68-7[1][2][3]
Molecular Formula C13H17NO4S[3]
Molecular Weight 283.35 g/mol [3]
IUPAC Name 4-(azepan-1-ylsulfonyl)benzoic acid[2]
Boiling Point 470.1°C at 760 mmHg[3]
Flash Point 238.1°C[3]
Vapor Pressure 1.21E-09 mmHg at 25°C[3]

Commercial Availability

4-(Azepan-1-ylsulfonyl)benzoic acid is available from several commercial chemical suppliers, facilitating its use in various research and development projects. When sourcing this compound, it is crucial to consider the purity and the provided analytical documentation to ensure the reliability of experimental outcomes.

SupplierCatalog NumberPurity
Arctom BD-A591001Not specified
AiFChem Not specifiedNot specified
Finetech Chem FT-0683630Not specified
BLD Pharmatech BD9102995%

Synthetic Protocol

While commercially available, understanding the synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid is crucial for custom modifications or large-scale production. A common synthetic route involves the reaction of 4-(chlorosulfonyl)benzoic acid with azepane.[4] This nucleophilic substitution reaction is a robust method for the formation of the sulfonamide bond.[4]

General Reaction Scheme

reactant1 4-(Chlorosulfonyl)benzoic acid plus + reactant1->plus reactant2 Azepane arrow Base (e.g., Sodium Carbonate) Inert Solvent (e.g., Water) reactant2->arrow product 4-(Azepan-1-ylsulfonyl)benzoic acid plus->reactant2 arrow->product

Caption: General reaction for the synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid.

Step-by-Step Methodology[4]
  • Reaction Setup : In a round-bottom flask, dissolve azepane (1.0 equivalent) and a suitable base such as sodium carbonate (1.2 equivalents) in an appropriate solvent like deionized water.

  • Cooling : Chill the mixture in an ice bath to 0°C with continuous stirring.

  • Addition of Sulfonyl Chloride : Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a suitable solvent to the cooled amine solution. Maintain the temperature below 5°C during the addition.

  • Reaction : After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring : Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Isolation : Collect the solid product by filtration and wash with cold water.

  • Purification : Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure 4-(Azepan-1-ylsulfonyl)benzoic acid.

Synthesis Workflow Diagram

setup Reaction Setup: Dissolve azepane and base in solvent. cool Cooling: Chill the mixture to 0°C. setup->cool add Addition: Slowly add 4-(chlorosulfonyl)benzoic acid solution. cool->add react Reaction: Stir at room temperature for 4-6 hours. add->react monitor Monitoring: Track progress with TLC. react->monitor workup Workup: Acidify to precipitate the product. monitor->workup isolate Isolation: Filter and wash the solid product. workup->isolate purify Purification: Dry and recrystallize. isolate->purify

Caption: Step-by-step workflow for the synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid.

Applications in Research and Drug Development

Benzoic acid and its derivatives are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds.[5] The sulfonamide moiety is a key functional group in many marketed drugs, including diuretics and hypotensive agents.[6] While specific applications for 4-(Azepan-1-ylsulfonyl)benzoic acid are not extensively documented in publicly available literature, its structure suggests its primary role as a building block for more complex molecules in drug discovery programs. A closely related, more complex compound, 4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid, is utilized in biochemical and proteomics research, highlighting the potential of the azepane-sulfonyl-benzoic acid scaffold in generating molecules for biological screening.[7]

Role as a Synthetic Intermediate

start 4-(Azepan-1-ylsulfonyl)benzoic acid modification Further Chemical Modification (e.g., Amide Coupling, Esterification) start->modification end Biologically Active Compounds (e.g., Enzyme Inhibitors, Receptor Modulators) modification->end sample_prep Sample Preparation: Dissolve compound in a suitable solvent. hplc_analysis HPLC Analysis: Inject sample onto a reversed-phase column. sample_prep->hplc_analysis data_acquisition Data Acquisition: Record chromatogram using UV detection. hplc_analysis->data_acquisition data_analysis Data Analysis: Determine purity and confirm identity. data_acquisition->data_analysis

Sources

Navigating the Bio-Potential of 4-(Azepan-1-ylsulfonyl)benzoic Acid: A Technical Guide to Preliminary In-Vitro Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Molecular Scaffold to Predict Biological Activity

In the landscape of early-stage drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulously orchestrated process of biological interrogation. The compound at the heart of this guide, 4-(Azepan-1-ylsulfonyl)benzoic acid, presents a compelling molecular architecture that warrants a systematic preliminary in-vitro screening cascade. This guide is structured not as a rigid template, but as a logical exploration of the compound's potential, informed by the established bioactivities of its constituent chemical motifs: the azepane ring, the sulfonylurea-like linkage, and the benzoic acid core.

The presence of an azepane ring , a seven-membered saturated heterocycle, is of significant interest, as this scaffold is found in numerous FDA-approved drugs and biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The sulfonyl group , particularly when adjacent to a urea or amide-like functionality, is reminiscent of the sulfonylurea class of compounds, famed for their antidiabetic effects through modulation of ion channels[3][4]. However, the broader sulfonamide class has been extensively investigated for other activities, notably as anticancer agents via mechanisms such as carbonic anhydrase inhibition[5]. Finally, the benzoic acid moiety is a well-known pharmacophore, with its derivatives demonstrating a plethora of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities[6][7][8].

This confluence of structural alerts provides a strong rationale for a multipronged preliminary screening approach. This guide, therefore, outlines a strategic in-vitro screening workflow designed to efficiently probe the potential of 4-(Azepan-1-ylsulfonyl)benzoic acid in the key therapeutic areas of oncology, inflammation, and infectious diseases. Furthermore, we will address the critical, parallel assessment of preliminary safety and drug-like properties through essential ADME-Tox assays.

A Strategic Workflow for In-Vitro Screening

The proposed screening cascade is designed to maximize data acquisition from a minimal series of experiments, providing a foundational understanding of the compound's biological profile. The workflow is logically tiered, beginning with broad primary screens to identify potential areas of activity, followed by more focused secondary assays to elucidate mechanisms of action.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Preliminary ADME-Tox Profiling Primary Cytotoxicity Screen Primary Cytotoxicity Screen Cancer Cell Line Panel Cancer Cell Line Panel Primary Cytotoxicity Screen->Cancer Cell Line Panel If Active Primary Anti-inflammatory Screen Primary Anti-inflammatory Screen Cytokine Release Assay Cytokine Release Assay Primary Anti-inflammatory Screen->Cytokine Release Assay If Active Primary Antimicrobial Screen Primary Antimicrobial Screen MIC Determination MIC Determination Primary Antimicrobial Screen->MIC Determination If Active Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition Cancer Cell Line Panel->Carbonic Anhydrase Inhibition Hypothesis Driven Enzyme Inhibition (COX/LOX) Enzyme Inhibition (COX/LOX) Cytokine Release Assay->Enzyme Inhibition (COX/LOX) Hypothesis Driven Time-Kill Kinetics Time-Kill Kinetics MIC Determination->Time-Kill Kinetics If MIC < Threshold hERG Channel Inhibition hERG Channel Inhibition CYP450 Inhibition CYP450 Inhibition Normal Cell Line Cytotoxicity Normal Cell Line Cytotoxicity Compound Compound Compound->Primary Cytotoxicity Screen Compound->Primary Anti-inflammatory Screen Compound->Primary Antimicrobial Screen Compound->hERG Channel Inhibition Compound->CYP450 Inhibition Compound->Normal Cell Line Cytotoxicity

Caption: A tiered in-vitro screening workflow for 4-(Azepan-1-ylsulfonyl)benzoic acid.

Part 1: Anticancer Activity Screening

The structural features of the target molecule, particularly the sulfonamide-like moiety, suggest a potential for anticancer activity. Aryl sulfonamides have been reported to act as anticancer agents through various mechanisms, with carbonic anhydrase inhibition being a prominent example[5].

Primary Cytotoxicity Screening: The MTT Assay

The initial step is to assess the compound's general cytotoxicity against a representative cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a robust, colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer) in appropriate media and conditions until approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-(Azepan-1-ylsulfonyl)benzoic acid in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Secondary Screening: Expansion to a Cancer Cell Line Panel and Mechanistic Insights

If the primary screen reveals significant cytotoxic activity (e.g., an IC50 < 50 µM), the next logical step is to expand the screening to a panel of diverse cancer cell lines to assess the spectrum of activity. This can provide early indications of selectivity.

Table 1: Hypothetical Anticancer Screening Data

Cell LineTissue of Origin4-(Azepan-1-ylsulfonyl)benzoic acid IC50 (µM)Doxorubicin IC50 (µM)
HeLaCervical Cancer25.3 ± 2.10.8 ± 0.1
A549Lung Cancer18.9 ± 1.51.2 ± 0.2
MCF-7Breast Cancer45.1 ± 3.80.5 ± 0.05
HCT116Colon Cancer> 1000.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Based on the sulfonamide nature of the compound, a targeted mechanistic assay, such as a carbonic anhydrase inhibition assay, would be a rational follow-up to explore a potential mechanism of action[5].

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in numerous diseases. The presence of the benzoic acid and azepane moieties in the target compound provides a rationale for investigating its anti-inflammatory potential[1][6].

Primary Screening: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be a simple, preliminary indication of its anti-inflammatory properties. This assay is often used as a primary screening tool[9].

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.48 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Compound Addition: Add 0.02 mL of various concentrations of 4-(Azepan-1-ylsulfonyl)benzoic acid (e.g., 10, 50, 100, 200 µg/mL) to the reaction mixtures. Use Diclofenac sodium as a positive control. A vehicle control containing only DMSO should also be included.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by incubating the samples at 70°C for 10 minutes.

  • Cooling and Absorbance Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

Secondary Screening: Cytokine Release in LPS-Stimulated Macrophages

If the compound shows activity in the protein denaturation assay, a more biologically relevant cell-based assay is warranted. Measuring the inhibition of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages is a standard and informative secondary screen[10][11].

Experimental Protocol: TNF-α and IL-6 Inhibition in RAW264.7 Macrophages

  • Cell Culture and Seeding: Culture RAW264.7 murine macrophages and seed them into a 24-well plate at an appropriate density. Allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 4-(Azepan-1-ylsulfonyl)benzoic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include unstimulated and LPS-only stimulated controls.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only stimulated wells to determine the percentage of inhibition.

Part 3: Antimicrobial Activity Screening

The structural components of 4-(Azepan-1-ylsulfonyl)benzoic acid, including the benzoic acid core and the heterocyclic azepane ring, are found in many known antimicrobial agents[1][6][12]. Therefore, a preliminary screen for antibacterial and antifungal activity is a logical step.

Primary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism[13][14].

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in their respective broth media.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 4-(Azepan-1-ylsulfonyl)benzoic acid in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)

MicroorganismType4-(Azepan-1-ylsulfonyl)benzoic acidCiprofloxacinFluconazole
S. aureusGram-positive Bacteria641N/A
E. coliGram-negative Bacteria>1280.5N/A
C. albicansYeast32N/A2

N/A: Not Applicable

Part 4: Preliminary In-Vitro ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial to avoid late-stage failures in drug development[15][16][17]. A few key in-vitro assays can provide an initial "red flag" analysis.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias[18][19]. Early screening for hERG liability is a standard practice in drug discovery.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents in whole-cell configuration[18].

  • Compound Application: Apply a range of concentrations of 4-(Azepan-1-ylsulfonyl)benzoic acid to the cells and measure the effect on the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition. A potent inhibition (low micromolar or sub-micromolar IC50) is a significant safety concern.

Drug Metabolism: Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Assessing the inhibitory potential against key CYP isoforms (e.g., CYP3A4, CYP2D6) is essential[20].

Experimental Protocol: Fluorescent-Based CYP Inhibition Assay

  • Enzyme Source: Use human liver microsomes or recombinant CYP enzymes.

  • Reaction: Incubate the enzyme source with a fluorescent probe substrate specific for the CYP isoform being tested, in the presence and absence of various concentrations of 4-(Azepan-1-ylsulfonyl)benzoic acid.

  • Fluorescence Measurement: After a set incubation time, measure the fluorescent signal generated by the metabolism of the probe.

  • Data Analysis: Calculate the percentage of inhibition of CYP activity and determine the IC50 value.

G cluster_ADMET Early ADME-Tox Assessment Compound Compound hERG Assay hERG Assay Compound->hERG Assay Cardiotoxicity CYP Inhibition CYP Inhibition Compound->CYP Inhibition Drug-Drug Interactions Hepatotoxicity Hepatotoxicity Compound->Hepatotoxicity Liver Toxicity Permeability Permeability Compound->Permeability Absorption Risk Assessment Risk Assessment hERG Assay->Risk Assessment CYP Inhibition->Risk Assessment Hepatotoxicity->Risk Assessment Permeability->Risk Assessment

Caption: Key components of a preliminary in-vitro ADME-Tox panel.

Conclusion and Forward Look

This technical guide provides a comprehensive and scientifically-grounded framework for the preliminary in-vitro screening of 4-(Azepan-1-ylsulfonyl)benzoic acid. The proposed workflow, rooted in the chemical nature of the molecule, allows for an efficient and logical exploration of its potential as an anticancer, anti-inflammatory, or antimicrobial agent. By integrating primary and secondary bioassays with early ADME-Tox profiling, researchers can build a robust initial dataset. This data will be instrumental in making informed decisions about the future of this compound, whether to advance it for further preclinical development, optimize its structure to enhance potency or reduce toxicity, or to discontinue its investigation. The self-validating nature of the described protocols, including the use of appropriate positive and negative controls, ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery.

References

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • MDPI. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • PubMed. Synthesis and in vitro anticancer screening of some novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides. [Link]

  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • PubMed. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. [Link]

  • Alera Labs. In Vitro ADME Assays. [Link]

  • National Institutes of Health. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

  • National Institutes of Health. Sulfonylureas - StatPearls - NCBI Bookshelf. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • PubMed Central. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. [Link]

  • ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]

  • PubMed Central. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • National Institutes of Health. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]

  • Youth Medical Journal. The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus. [Link]

  • ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Institute for In Vitro Sciences, Inc. Anti-Inflammatory Screen. [Link]

  • ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • ResearchGate. (PDF) State of the art paper Sulfonylureas and their use in clinical practice. [Link]

  • wisdomlib. In vitro antimicrobial screening: Significance and symbolism. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • PubMed Central. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • Semantic Scholar. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • European Journal of Medicinal Chemistry. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • YouTube. hERG Assay (Methods for testing hERG antagonistic activity). [Link]

  • Wikipedia. Mianserin. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

Sources

Methodological & Application

Optimizing the Chemical Probe Potential of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

4-(Azepan-1-ylsulfonyl)benzoic acid (CAS: 175205-27-3) represents a critical scaffold in medicinal chemistry, structurally analogous to the uricosuric agent Probenecid .[1] Where Probenecid features a dipropylamino tail, this molecule incorporates a hydrophobic azepane (homopiperidine) ring.[1][2]

This structural nuance is significant for biological assays:

  • Organic Anion Transporter (OAT) Inhibition: Like Probenecid, this scaffold targets OATs, making it a vital tool for studying drug-drug interactions and blocking the efflux of anionic dyes (e.g., Fluo-4, Calcein) in calcium imaging assays.

  • Enhanced Lipophilicity: The azepane ring increases lipophilicity (

    
    ) compared to diethyl/dipropyl analogs, potentially altering membrane residence time and binding kinetics.[1][2]
    
  • Derivatization Potential: The para-benzoic acid moiety serves as a stable, accessible handle for bioconjugation without disrupting the sulfonamide pharmacophore essential for protein binding.[1][2]

This guide details the transformation of this "silent" scaffold into a functional biological probe (biotinylated or fluorescent) to map transporter localization or screen for novel interactors.[2]

Chemical Strategy: The Carboxylate Handle

The primary challenge in derivatizing sulfonamide-benzoic acids is maintaining the integrity of the sulfonamide bond while activating the carboxylic acid. The azepane ring is chemically inert under standard coupling conditions, simplifying the protection strategy.

Reaction Logic

We will utilize N-Hydroxysuccinimide (NHS) ester activation .

  • Why NHS? It creates a stable yet reactive intermediate that can be stored (desiccated) or reacted immediately with primary amines (lysine residues, amine-functionalized fluorophores, or biotin-PEG-amines).[1]

  • Why not Acid Chlorides? While effective, thionyl chloride can be too aggressive for downstream biological applications where trace acid contamination is detrimental.[1][2] NHS esters are "bio-friendly."[1][2]

Diagram 1: Activation & Conjugation Workflow

The following diagram illustrates the conversion of the parent acid to an NHS-ester, followed by conjugation to a functional amine (R-NH2).

G Start 4-(Azepan-1-ylsulfonyl) benzoic acid (Parent Scaffold) Intermediate NHS-Ester Intermediate (Activated) Start->Intermediate Activation (2h, RT) Reagents Reagents: EDC / NHS Solvent: Dry DMF Reagents->Intermediate Product Final Conjugate (Amide Bond Formed) Intermediate->Product Conjugation (pH 8.3) Amine Target Amine (Biotin-PEG-NH2 or Fluorophore) Amine->Product

Figure 1: Synthetic workflow for converting the carboxylic acid handle into a reactive NHS-ester, enabling modular attachment of biological tags.

Detailed Protocols

Protocol A: Synthesis of the NHS-Ester Intermediate

Objective: Create a reactive form of the scaffold for spontaneous conjugation to amines.

Materials:

  • 4-(Azepan-1-ylsulfonyl)benzoic acid (100 mg, ~0.35 mmol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC[1]·HCl)

  • N-Hydroxysuccinimide (NHS)[3][4]

  • Anhydrous Dimethylformamide (DMF)[2][4]

  • Ethyl Acetate (EtOAc) & Hexanes (for precipitation/wash)[2]

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the parent acid in 2.0 mL of anhydrous DMF in a dry glass vial.

  • Activation: Add 1.2 equivalents of EDC·HCl (80 mg) and 1.2 equivalents of NHS (48 mg).[1][2]

  • Reaction: Stir at room temperature (RT) for 4–6 hours under nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (System: 5% Methanol in DCM).[1][2] The product will be less polar than the starting acid.[1][2]

  • Workup (Precipitation):

    • The NHS ester is often insoluble in non-polar solvents.[1][2] Slowly add the reaction mixture to 20 mL of ice-cold water (if product precipitates) or extract with Ethyl Acetate.

    • Preferred Method for Stability: Dilute with EtOAc (20 mL), wash with 0.1 N HCl (2x), Water (1x), and Brine (1x). Dry over MgSO₄.[1][2]

  • Isolation: Evaporate solvent in vacuo. The resulting white/off-white solid is the NHS-activated scaffold .[1]

    • Storage: Store at -20°C under desiccant.[1][2] Stable for 2–4 weeks.

Protocol B: Conjugation to Biotin-PEG-Amine (Affinity Probe)

Objective: Create a probe to pull down OAT transporters or visualize binding via Streptavidin.[1][2] Rationale: A PEG spacer is crucial to prevent the bulky biotin/streptavidin complex from sterically hindering the sulfonamide's binding to the transporter pocket.

Materials:

  • NHS-Activated Scaffold (from Protocol A)

  • Biotin-PEG4-Amine (Commercial reagent)

  • Reaction Buffer: 0.1 M NaHCO₃ (pH 8.[1][2]3) or anhydrous DMSO with DIPEA (if water solubility is low).[1][2]

Step-by-Step:

  • Preparation: Dissolve 5 mg of Biotin-PEG4-Amine in 200 µL of anhydrous DMSO.

  • Coupling: Add 1.5 equivalents of the NHS-Activated Scaffold (dissolved in 100 µL DMSO) to the amine solution.

  • Base: Add 2 equivalents of Diisopropylethylamine (DIPEA) to ensure the amine remains unprotonated.

  • Incubation: Rotate end-over-end for 2 hours at RT.

  • Purification:

    • Method: Reverse-Phase HPLC (C18 column).[1][2]

    • Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA).[1][2]

    • Detection: Monitor absorbance at 254 nm (Benzoic acid absorption).

  • Validation: Confirm Mass via LC-MS. Expected Mass = Mass(Scaffold) + Mass(Linker) - Mass(H2O).[1][2]

Biological Assay: Validating OAT Inhibition

Once derivatized, you must verify the probe still binds the target. We use a Calcein-AM Retention Assay .[1][2]

  • Mechanism: Calcein-AM is non-fluorescent and cell-permeable.[1][2] Inside the cell, esterases cleave it to Calcein (fluorescent).[2] OAT transporters actively pump Calcein out of the cell.[1][2]

  • Result: If your probe works (inhibits OAT), Calcein stays inside, and fluorescence increases .[1][2]

Diagram 2: Assay Logic

Assay Cell Cell Expressing OAT1/3 (e.g., CHO or HEK293) CalceinAM Add Calcein-AM (Passive Entry) Cell->CalceinAM NoInhibitor Control: No Inhibitor OAT pumps Calcein OUT CalceinAM->NoInhibitor WithProbe Test: + Azepane-Probe OAT Blocked CalceinAM->WithProbe ResultLow Low Fluorescence (Efflux Active) NoInhibitor->ResultLow ResultHigh High Fluorescence (Efflux Inhibited) WithProbe->ResultHigh

Figure 2: Functional validation workflow. Inhibition of the OAT transporter by the probe results in intracellular accumulation of the fluorescent dye Calcein.

Assay Protocol
  • Cell Seeding: Seed OAT-expressing cells (e.g., HEK293-OAT1) in black-walled 96-well plates (50,000 cells/well). Incubate 24h.

  • Treatment:

    • Remove media and wash with HBSS.[1][2]

    • Add Test Compound (Your derivative) at varying concentrations (0.1 µM – 100 µM).

    • Include Positive Control (Probenecid, 1 mM) and Negative Control (Vehicle).[1][2]

    • Incubate for 15 minutes at 37°C.

  • Dye Loading: Add Calcein-AM (final concentration 1 µM) directly to the wells containing the inhibitors.[1][2]

  • Kinetics: Incubate for 30–60 minutes at 37°C.

  • Readout: Measure Fluorescence (Ex/Em: 494/517 nm) on a plate reader.

    • Data Analysis: Plot Fluorescence vs. Log[Concentration]. Calculate IC50.

Data Presentation & Troubleshooting

Expected Physical Properties
PropertyValue / DescriptionNote
Molecular Weight ~283.34 g/mol (Parent)Increases with conjugation.[1][2]
Solubility DMSO, DMF, MeOHPoor water solubility; requires organic co-solvent.[1][2]
UV Absorbance

nm
Characteristic of the benzamide/sulfonamide core.[1][2]
Stability High (Sulfonamide)Sulfonamide bond is resistant to hydrolysis.[1][2]
Troubleshooting Guide
  • Issue: Low Conjugation Yield.

    • Cause: Hydrolysis of NHS ester.[1][2]

    • Fix: Ensure DMF is anhydrous.[1][2] Use fresh EDC. Perform the reaction in a desiccator if possible.

  • Issue: Probe Precipitation in Assay.

    • Cause: The azepane ring is hydrophobic.[1][2]

    • Fix: Keep final DMSO concentration < 1% in the cell assay.[1][2] If using the biotin conjugate, the PEG linker usually solves solubility issues.

References

  • PubChem Compound Summary. (n.d.). 4-(Azepan-1-ylsulfonyl)benzoic acid (CID 175205-27-3).[1][2] National Center for Biotechnology Information.[1][2] Retrieved February 1, 2026, from [Link]

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2][5] Academic Press.[1][2] (Standard reference for NHS/EDC chemistry protocols).

  • Burckhardt, G. (2012).[1][2] Drug transport by Organic Anion Transporters (OATs).[1][2] Pharmacology & Therapeutics, 136(1), 106-130.[1][2] (Context for Probenecid/Sulfonamide mechanism).[1][2][6][7]

  • Faria, M., et al. (2019).[1][2] Multiplexed High-Throughput Fluorescence Assay for Identification of Multidrug Resistance Inhibitors. Analytical Chemistry. (Methodology for Calcein-AM retention assays).

Sources

Application Note: 4-(Azepan-1-ylsulfonyl)benzoic Acid as a Key Building Block for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the strategic use of 4-(azepan-1-ylsulfonyl)benzoic acid in the design and synthesis of potent enzyme inhibitors, with a particular focus on Matrix Metalloproteinases (MMPs). We delve into the rationale behind its selection as a core scaffold, present detailed, validated protocols for inhibitor synthesis via amide coupling, and outline methodologies for biochemical evaluation. This document is intended to serve as a practical resource, combining theoretical insights with actionable experimental procedures to accelerate drug discovery programs.

Introduction: The Strategic Value of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of clinically significant drugs.[1] Its prominence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with enzyme active sites.[2][3] In the context of enzyme inhibition, particularly for zinc-dependent enzymes like Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs), the sulfonamide moiety plays a pivotal role.[1][4][5] MMPs are a family of endopeptidases critical in tissue remodeling; however, their overexpression is linked to pathological conditions such as arthritis, cancer, and cardiovascular diseases.[3][5]

4-(Azepan-1-ylsulfonyl)benzoic acid has emerged as a particularly valuable building block. It combines three key features:

  • A Carboxylic Acid Handle: The benzoic acid group provides a reactive site for straightforward chemical modification, most commonly through amide bond formation, a robust and widely used reaction in medicinal chemistry.[6][7]

  • A Sulfonamide Linker: This group is crucial for binding within the enzyme's active site. It can form hydrogen bonds with backbone residues and orient other parts of the inhibitor for optimal interaction.[2][3]

  • A Hydrophobic Azepane Ring: The seven-membered azepane (or hexahydro-1H-azepine) ring is designed to fit into hydrophobic pockets within the enzyme, such as the S1' pocket of MMPs, thereby increasing binding affinity and selectivity.[2][3]

This combination makes 4-(azepan-1-ylsulfonyl)benzoic acid a privileged scaffold for developing potent and selective MMP inhibitors (MMPIs).

General Synthetic Strategy

The most common and efficient method for elaborating the 4-(azepan-1-ylsulfonyl)benzoic acid scaffold into a potential drug candidate is through amide coupling. The carboxylic acid is "activated" and then reacted with a primary or secondary amine to form a stable amide bond. This amine component is typically chosen to introduce additional binding elements or to modulate the physicochemical properties of the final molecule.

A standard workflow involves the use of a coupling agent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).[6]

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification & Validation A 4-(Azepan-1-ylsulfonyl) benzoic acid C Activated Ester Intermediate A->C Base (DIPEA) Solvent (DMF) B Coupling Agent (e.g., HATU) B->C E Final Inhibitor Molecule C->E Nucleophilic Attack D Primary/Secondary Amine (R-NH2) D->E F Crude Product E->F G Purification (e.g., Chromatography) F->G H Pure Inhibitor G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General workflow for inhibitor synthesis.

Detailed Synthesis Protocol: Synthesis of a Model Inhibitor

This section provides a self-validating protocol for the synthesis of a hypothetical inhibitor, (S)-2-amino-N-benzyl-3-methylbutanamide derivative of 4-(azepan-1-ylsulfonyl)benzoic acid , herein designated AZP-MMPi-01 .

Materials and Reagents
ReagentSupplierPurityNotes
4-(Azepan-1-ylsulfonyl)benzoic acidCommercial>98%Store in a desiccator.
(S)-2-amino-N-benzyl-3-methylbutanamideCommercial>98%Chiral amine component.
HATUCommercial>98%Moisture sensitive.
N,N-Diisopropylethylamine (DIPEA)Commercial>99%Anhydrous grade.
N,N-Dimethylformamide (DMF)Commercial>99.8%Anhydrous, Sure/Seal™ bottle.
Dichloromethane (DCM)CommercialHPLCFor extraction and chromatography.
Ethyl Acetate (EtOAc)CommercialHPLCFor extraction and chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Prepared-For aqueous workup.
BrineLab Prepared-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-For drying organic layers.
Silica GelCommercial-60 Å, 230-400 mesh for flash chromatography.
Step-by-Step Synthesis Protocol

Rationale: This protocol employs a standard HATU-mediated amide coupling. HATU is an efficient activating agent that minimizes side reactions and racemization, which is critical when using chiral amines.[6] DIPEA is used as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction without interfering with the coupling process.

  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(azepan-1-ylsulfonyl)benzoic acid (1.0 eq, e.g., 283 mg, 1.0 mmol).

    • Add anhydrous DMF (10 mL) to dissolve the acid.

    • Add (S)-2-amino-N-benzyl-3-methylbutanamide (1.05 eq, 216 mg, 1.05 mmol) to the solution.

    • Add DIPEA (3.0 eq, 0.52 mL, 3.0 mmol).

    • Stir the solution at room temperature (RT) for 5 minutes.

  • Activation and Coupling:

    • In a single portion, add HATU (1.1 eq, 418 mg, 1.1 mmol) to the reaction mixture.

    • Scientist's Note: A slight exotherm may be observed. The reaction is typically rapid.

    • Allow the reaction to stir at RT under a nitrogen or argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with:

      • Saturated aq. NaHCO₃ (2 x 30 mL)

      • Water (1 x 30 mL)

      • Brine (1 x 30 mL)

    • Rationale: The bicarb wash removes unreacted carboxylic acid and acidic byproducts from HATU. The brine wash helps to break any emulsions and remove residual water.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Validation:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc).

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield AZP-MMPi-01 as a white solid.

    • Validation:

      • Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

      • Perform High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.

      • Assess purity (>95%) by High-Performance Liquid Chromatography (HPLC).

Biochemical Evaluation: In Vitro Enzyme Inhibition Assay

To determine the inhibitory potency of newly synthesized compounds like AZP-MMPi-01, a fluorometric enzyme inhibition assay is employed. This protocol is adapted for a 96-well plate format for higher throughput.

Materials
  • Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-12)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[8]

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[9]

  • Control Inhibitor (e.g., NNGH or a known broad-spectrum MMPI)

  • Synthesized Inhibitor (AZP-MMPi-01) dissolved in DMSO

  • 96-well black microtiter plates

  • Fluorometric plate reader (e.g., Excitation 320 nm, Emission 405 nm)[9]

Assay Protocol
  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

    • Create a serial dilution of the inhibitor in Assay Buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in the well is ≤1%.[9]

    • Dilute the MMP enzyme and the fluorogenic substrate in Assay Buffer according to the manufacturer's recommendations.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted inhibitor solutions to the 'Inhibitor' wells.

    • Add 10 µL of Assay Buffer with 1% DMSO to the 'Uninhibited Control' wells.

    • Add 20 µL of the diluted MMP enzyme solution to all wells except the 'Blank' wells (add buffer instead).

    • Incubate the plate at 37°C for 30-45 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorometer.

    • Measure the fluorescence intensity at 1-minute intervals for 10-20 minutes.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the curve.[9]

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[9]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G MMP MMP Active Site (with Zn2+) Products Cleaved Products (Fluorescence) MMP->Products Cleavage Inhibitor Inhibitor (AZP-MMPi-01) Inhibitor->MMP Blocks (Competitive Binding) Substrate Fluorogenic Substrate Substrate->MMP Binds

Caption: Mechanism of competitive enzyme inhibition.

Representative Data

The following table shows hypothetical inhibition data for AZP-MMPi-01 against three different MMP isoforms to illustrate selectivity.

CompoundMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-12 IC₅₀ (nM)
AZP-MMPi-01 15250>1000
Control5812

Structure-Activity Relationship (SAR) Insights

Once a lead compound like AZP-MMPi-01 is identified, analogs are synthesized to probe the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to improve potency, selectivity, or pharmacokinetic properties.

SAR cluster_R1 R1: Azepane Ring cluster_R2 R2: Amide Component cluster_Linker Linker Core 4-(Azepan-1-ylsulfonyl)benzoic acid Core R1_node Modifications: - Ring size (e.g., piperidine) - Substitution on ring Core->R1_node Impacts S1' pocket binding & Selectivity R2_node Modifications: - Hydrophobic groups - H-bond donors/acceptors - Chiral centers Core->R2_node Impacts binding to outer pockets & Physicochemical properties Linker_node Amide Bond: - Reverse amides - Other linkers (e.g., esters) Core->Linker_node Impacts orientation & Stability

Caption: Key points for SAR exploration.

SAR Table of Hypothetical Analogs
Analog IDR1 Group (on Sulfonamide)R2 Group (Amide Component)MMP-2 IC₅₀ (nM)Comment
AZP-MMPi-01 Azepane(S)-Valine-benzylamide15Lead compound.
ANA-01 Piperidine(S)-Valine-benzylamide45Smaller ring reduces S1' pocket interaction, decreasing potency.
ANA-02 Azepane(S)-Alanine-benzylamide80Smaller hydrophobic R2 group (Ala vs Val) reduces potency.
ANA-03 Azepane(R)-Valine-benzylamide500Incorrect stereochemistry disrupts optimal binding.
ANA-04 Azepane(S)-Valine-(4-F-benzyl)amide10Addition of fluorine may introduce favorable polar interactions.

SAR Summary: The data suggest that a larger, hydrophobic azepane ring is preferred for the R1 position to effectively engage the S1' pocket.[2] The stereochemistry and hydrophobicity of the R2 amino acid component are also critical for high-potency inhibition.

Conclusion

4-(Azepan-1-ylsulfonyl)benzoic acid is a highly effective and versatile starting material for the development of enzyme inhibitors, particularly targeting MMPs. Its inherent structural features provide a solid foundation for potent binding, while the carboxylic acid handle allows for extensive chemical exploration through straightforward amide coupling reactions. The protocols and strategies outlined in this guide offer a robust framework for the synthesis, evaluation, and optimization of novel inhibitor candidates, thereby facilitating the advancement of drug discovery projects in multiple therapeutic areas.

References

  • ChemBK. 4-(AZEPAN-1-YL)BENZOIC ACID. Available from: [Link]

  • Khan, I., et al. (2020). Sulphonamides: Deserving class as MMP inhibitors? ResearchGate. Available from: [Link]

  • Chen, W., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed. Available from: [Link]

  • Akhtar, M. J., et al. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available from: [Link]

  • Al-Harthy, T., et al. (2022). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega. Available from: [Link]

  • Jasril, et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. ResearchGate. Available from: [Link]

  • Scherlach, K., et al. (2019). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. National Institutes of Health. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Institutes of Health. Available from: [Link]

  • Shchelchikhina, Y. A., et al. (2020). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available from: [Link]

  • Carreras, E., et al. (2022). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. MDPI. Available from: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Drews, A., et al. (2015). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2020). Sulphonamides: Deserving class as MMP inhibitors?. PubMed. Available from: [Link]

  • Guler, O. O., et al. (2018). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Taylor & Francis Online. Available from: [Link]

  • Lee, J. H., et al. (2016). Method for preparing benzoic acid amide compound. Google Patents.
  • Chen, W., et al. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Ingenta Connect. Available from: [Link]

  • Scozzafava, A., et al. (2002). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Ukwueze, A. C., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]

  • Nobile, V., et al. (2020). MMP Inhibition Study. Bio-protocol. Available from: [Link]

  • Abdel Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]

  • Pfeiffer, M. J., et al. (2009). Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. National Institutes of Health. Available from: [Link]

  • Kumar, H., et al. (2022). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. Frontiers. Available from: [Link]

  • De Jonghe, S., et al. (2019). Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. PubMed. Available from: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. Available from: [Link]

  • Rossi, R., et al. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.

Sources

Application Notes and Protocols for the Synthesis of 4-(Azepan-1-ylsulfonyl)benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Azepan-1-ylsulfonyl)benzamides in Medicinal Chemistry

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Among the myriad of building blocks utilized in drug discovery, 4-(azepan-1-ylsulfonyl)benzoic acid represents a key scaffold. The sulfonamide group, coupled with the flexible azepane ring and the synthetically versatile carboxylic acid, provides a unique combination of structural features. Amide derivatives of this acid are of significant interest to researchers, particularly in the development of enzyme inhibitors, where the sulfonamide moiety can act as a zinc-binding group in metalloenzymes.[2]

This application note provides detailed, field-proven protocols for the coupling of 4-(azepan-1-ylsulfonyl)benzoic acid with a variety of primary and secondary amines. We will explore two robust and widely applicable coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and a second, high-efficiency protocol employing a uronium salt-based reagent, HATU. For each method, we will delve into the mechanistic underpinnings, provide step-by-step procedures, and offer insights into reaction monitoring, work-up, and purification.

Choosing Your Coupling Strategy: A Mechanistic Overview

The conversion of a carboxylic acid to an amide does not proceed spontaneously; it requires the activation of the carboxyl group to generate a more reactive species that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction conditions, and the potential for side reactions like epimerization in chiral substrates.

Protocol 1: The Classic Approach - EDC/Oxyma Coupling

The use of carbodiimides, particularly EDC, is a well-established and cost-effective method for amide bond formation.[][4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and can rearrange to an unreactive N-acylurea byproduct. To mitigate this and improve reaction efficiency, an activating agent such as Oxyma (Ethyl cyanohydroxyiminoacetate) is introduced. Oxyma traps the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine to yield the desired amide.

Reaction Workflow: EDC/Oxyma Coupling

G Acid 4-(Azepan-1-ylsulfonyl)benzoic Acid ActiveEster Oxyma-Active Ester Acid->ActiveEster + EDC EDC EDC Oxyma Oxyma Oxyma->ActiveEster Amide Target Amide ActiveEster->Amide Nucleophilic Attack Urea Urea Byproduct (water-soluble) ActiveEster->Urea Amine Primary or Secondary Amine Amine->Amide caption Workflow for EDC/Oxyma mediated amide coupling. G Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) Acid->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH₂) Amide Amide Product Tetrahedral->Amide Byproducts Tetramethylurea + HOAt Tetrahedral->Byproducts Collapse caption Mechanism of HATU-mediated amide coupling.

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.

Materials and Reagents
  • 4-(Azepan-1-ylsulfonyl)benzoic acid

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol 1: EDC/Oxyma Coupling

This protocol is a reliable starting point for a wide range of amines.

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(azepan-1-ylsulfonyl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Add the amine (1.1 eq) to the solution. For amine hydrochloride salts, add a tertiary amine base like triethylamine (1.1 eq) to liberate the free amine.

  • Add Oxyma (1.2 eq) to the mixture and stir until dissolved.

2. Reaction Initiation and Monitoring:

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

3. Work-up and Isolation:

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: HATU Coupling

This protocol is recommended for sterically hindered or electronically deactivated amines.

1. Reaction Setup:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(azepan-1-ylsulfonyl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF to a concentration of 0.1-0.2 M.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature. This pre-activation step is crucial for forming the active ester.

2. Reaction Initiation and Monitoring:

  • Add the amine (1.2 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

3. Work-up and Isolation:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMF and water-soluble byproducts.

  • Subsequently, wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel as described in Protocol 1. For sulfonamide products, recrystallization from a suitable solvent system like ethanol/water or isopropanol/water can also be an effective purification method. [6]

Data Presentation and Troubleshooting

ParameterProtocol 1: EDC/OxymaProtocol 2: HATURationale & Expert Insights
Acid 1.0 eq1.0 eqThe limiting reagent.
Amine 1.1 - 1.2 eq1.2 - 1.5 eqA slight excess of the amine drives the reaction to completion. For valuable amines, a 1:1 stoichiometry can be used with longer reaction times.
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 eq)A slight excess ensures full activation of the carboxylic acid.
Additive/Base Oxyma (1.2 eq)DIPEA (2.5 eq)Oxyma minimizes side reactions. [5]DIPEA is a non-nucleophilic base essential for the HATU mechanism. [7]
Solvent DCM, DMFDMF, AcetonitrileDCM is often sufficient and easy to remove. DMF is a good choice for less soluble substrates. Anhydrous conditions are recommended.
Temperature 0 °C to RTRoom TemperatureInitial cooling for EDC helps control the exotherm. HATU couplings are typically efficient at room temperature.
Reaction Time 4 - 16 hours1 - 6 hoursHATU reactions are generally much faster. [7]
Work-up Aqueous washesAqueous washesThe acidic wash removes unreacted amine and base. The basic wash removes unreacted carboxylic acid and Oxyma/HOAt. The water-soluble urea byproduct from EDC is removed during these washes. [8]

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete reaction or inefficient activation.

    • Solution: For EDC, ensure the reagent is fresh. For HATU, confirm the pre-activation step was performed. Consider switching to the more potent HATU protocol for challenging substrates. Ensure anhydrous conditions, as water can hydrolyze the activated intermediates.

  • Formation of N-acylurea byproduct (with EDC):

    • Cause: The O-acylisourea intermediate rearranged before reacting with the amine.

    • Solution: Ensure an adequate amount of Oxyma is used. Add the amine to the reaction mixture before adding EDC.

  • Difficulty in Purification:

    • Cause: Byproducts from the coupling reagents co-elute with the product.

    • Solution: The aqueous work-up is critical for removing the bulk of the byproducts. The byproducts of T3P, another effective coupling reagent, are particularly water-soluble, simplifying purification. [8]If chromatography is challenging, consider recrystallization. [6]

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of 4-(azepan-1-ylsulfonyl)benzamides. The choice between the cost-effective EDC/Oxyma method and the highly efficient HATU protocol allows researchers to tailor their synthetic strategy to the specific amine substrate and desired reaction efficiency. Careful adherence to these step-by-step guides, coupled with diligent reaction monitoring and appropriate purification techniques, will enable the successful synthesis of this important class of compounds for applications in drug discovery and development.

References

  • Google Patents. (n.d.). Method for preparing benzoic acid amide compound.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • University of Nottingham. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and....
  • Royal Society of Chemistry. (2023, March 28). Biocatalytic amide bond formation. Retrieved from [Link]

  • PubMed. (2025, March 3). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Retrieved from [Link]

  • PubMed. (n.d.). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • ACS Publications. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Google Patents. (n.d.). process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • PubMed. (n.d.). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(1-azepinyl)azo-, ethyl ester. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • IRIS. (n.d.). “ Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • YouTube. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • EPA. (n.d.). biphenyl]-4-yl]azo]-2-hydroxy-, tetrasodium salt - Substance Details. Retrieved from [Link]

Sources

analytical HPLC method for 4-(Azepan-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical HPLC Method for 4-(Azepan-1-ylsulfonyl)benzoic Acid

Abstract & Scope

This Application Note provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Azepan-1-ylsulfonyl)benzoic acid (CAS 17420-68-7) . This compound is a critical intermediate in the synthesis of sulfonyl-based pharmaceutical active ingredients (APIs).

Due to the presence of both a polarizable carboxylic acid moiety and a lipophilic azepane ring, this molecule presents specific chromatographic challenges, including pH-dependent retention shifts and potential peak tailing. This guide outlines a robust Reversed-Phase (RP-HPLC) method designed for purity assessment, assay determination, and reaction monitoring .

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step in method design.

ParameterValue (Approx.)Chromatographic Implication
Structure Benzoic acid core + Sulfonyl-Azepane tailDual nature: Acidic head, Lipophilic tail.
Formula C₁₃H₁₇NO₄SMW: 283.35 g/mol
pKa (Acid) ~4.0 (Carboxylic Acid)Critical: Mobile phase pH must be < 2.5 or > 6.0 to stabilize ionization state.
LogP ~2.97Moderately lipophilic; requires high organic strength for elution.
UV Max ~240-254 nmBenzoic acid chromophore allows standard UV detection.

Strategic Decision - pH Control: To ensure robust retention and symmetrical peak shape, this method employs an acidic mobile phase (pH ~2.7) . This suppresses the ionization of the carboxylic acid group (


), rendering the molecule neutral and increasing its interaction with the C18 stationary phase.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA/DAD or VWD (Variable Wavelength Detector).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).

    • Rationale: A standard C18 provides sufficient hydrophobic selectivity for the azepane ring.

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Reagents & Mobile Phase
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Alternative: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (Better buffering capacity).

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Polar impurity elution)
12.0 1090Linear Gradient
15.0 1090Wash
15.1 9010Re-equilibration start
20.0 9010End of Run

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 4-(Azepan-1-ylsulfonyl)benzoic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL Acetonitrile to dissolve (sonicate if necessary).

  • Dilute to volume with Water.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Diluent.

Sample Preparation (Reaction Mixture/Raw Material):

  • Weigh ~10 mg of sample.[2]

  • Dissolve in 10 mL Diluent (Target conc: 1.0 mg/mL).

  • Filter through a 0.22 µm PTFE or Nylon filter (Avoid PVDF if protein precipitation is not involved, though PTFE is safest for organics).

Method Validation Parameters (Acceptance Criteria)

To ensure the method is "Self-Validating" as per E-E-A-T standards, check these system suitability parameters before every run.

ParameterAcceptance CriteriaLogic
Retention Time (RT) ~8.0 - 10.0 minConfirms gradient accuracy.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Crucial for acidic analytes; indicates proper pH control.
Theoretical Plates (N) > 5,000Ensures column efficiency.
% RSD (Area) < 2.0% (n=5 injections)Confirms injector precision.
Resolution (

)
> 2.0 (vs. nearest impurity)Ensures specificity.

Visualization: Method Logic & Troubleshooting

The following diagram illustrates the decision-making process for method optimization and troubleshooting, specifically tailored for acidic sulfonamides.

HPLC_Workflow Start Start: Method Development Check_pH Check Mobile Phase pH (Target: 2.5 - 3.0) Start->Check_pH Run_Std Run Standard Injection Check_pH->Run_Std Decision_Peak Peak Shape Acceptable? Run_Std->Decision_Peak Good Proceed to Validation Decision_Peak->Good Yes Issue_Split Issue: Split Peak Decision_Peak->Issue_Split Doublet Issue_Tail Issue: Tailing > 1.5 Decision_Peak->Issue_Tail Tailing Issue_Broad Issue: Broad Peak Decision_Peak->Issue_Broad Fat Peak Fix_Solvent Action: Check Sample Diluent (Must match Mobile Phase) Issue_Split->Fix_Solvent Fix_Buffer Action: Increase Buffer Conc. (Use 20mM NH4-Formate) Issue_Tail->Fix_Buffer Fix_Temp Action: Increase Temp to 40°C (Improves Mass Transfer) Issue_Broad->Fix_Temp Fix_Solvent->Run_Std Fix_Buffer->Run_Std Fix_Temp->Run_Std

Caption: Logical workflow for optimizing the chromatography of 4-(Azepan-1-ylsulfonyl)benzoic acid, addressing common issues like peak splitting and tailing.

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Secondary interactions between the basic nitrogen (in the azepane ring, though deactivated) and residual silanols on the column.

    • Solution: Ensure pH is low (< 3.0). If using simple formic acid, switch to a buffered system (Ammonium Formate pH 3.0) to mask silanols.

  • Retention Time Drift:

    • Cause: Incomplete equilibration or pH fluctuation.

    • Solution: Increase equilibration time between gradient runs (from 5 min to 8 min).

  • Ghost Peaks:

    • Cause: Impurities in the Azepane starting material often elute late.

    • Solution: Extend the gradient wash step (90% B) to 5 minutes.

References

  • PubChem. (n.d.). 4-(Azepan-1-ylsulfonyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (General reference for Acidic Mobile Phase selection).
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

[1][2]

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-(azepan-1-ylsulfonyl)benzoic acid (CAS: Target-Analog), a critical intermediate in the development of ROR

12

While many laboratory-scale preparations utilize organic bases (e.g., pyridine,

Schotten-Baumann1212

Key Advantages of this Protocol:

  • Atom Economy: Direct coupling of the acid chloride without ester protection/deprotection steps.[2]

  • Impurity Control: Strict pH control minimizes sulfonyl chloride hydrolysis (

    
    ).[1][2]
    
  • Scalability: Exotherms are managed via controlled addition; isolation is achieved via pH-swing precipitation.[1][2]

Retrosynthetic Analysis & Route Selection

The synthesis is designed around the nucleophilic attack of azepane (hexamethyleneimine) on the electrophilic sulfur of 4-(chlorosulfonyl)benzoic acid .[1][2]

Reaction Scheme
12
Route Decision Matrix
ParameterRoute A: Anhydrous Organic (DCM/Et3N)Route B: Aqueous Biphasic (Schotten-Baumann)Decision
Solubility Good for amine; poor for zwitterionic acid chloride.[1][2]Excellent for salts; biphasic for amine.[1][2]Route B
Impurity Profile High risk of mixed anhydrides; removal of amine salts is tedious.[1][2]Hydrolysis is the main risk (manageable via Temp/pH).[2]Route B
Cost High (DCM, dry solvents).[1][2]Low (Water, Acetone/THF).[1][2]Route B
Safety Chlorinated solvent waste.[1][2]Aqueous waste streams.[1][2]Route B

Process Safety Assessment

WARNING: This protocol involves corrosive reagents and exothermic reactions.[1][2]

  • 4-(Chlorosulfonyl)benzoic acid: Corrosive solid.[1][2] Reacts violently with water to release HCl gas if not buffered.[1][2] Potent sensitizer.[1][2]

  • Azepane: Flammable liquid (FP: 24°C), toxic, and skin irritant.[1][2]

  • Exotherm Control: The sulfonamide formation is highly exothermic (

    
    ).[1][2] On a large scale, the rate of reagent addition must be coupled to reactor cooling capacity to maintain 
    
    
    .[2]

Detailed Experimental Protocol

Scale: 1.0 kg Input (4-(Chlorosulfonyl)benzoic acid) Expected Yield: 85–92% Purity: >98% (HPLC)[1][2]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
ComponentMW ( g/mol )EquivalentsMass/VolRole
4-(Chlorosulfonyl)benzoic acid 220.631.01.00 kgLimiting Reagent
Azepane 99.171.10.495 kgNucleophile
Sodium Hydroxide (50% w/w) 40.002.2~0.80 kgNeutralization (COOH)
Potassium Carbonate (

)
138.211.20.75 kgHCl Scavenger / Buffer
Acetone --5.0 LCo-solvent
Water (DI) --10.0 LSolvent
Step-by-Step Methodology
Step 1: Reactor Setup and Base Preparation
  • Charge a 20 L jacketed glass reactor with Water (8.0 L) .

  • Engage overhead stirrer (200 RPM).

  • Add

    
     (0.75 kg)  and stir until fully dissolved.
    
  • Add Azepane (0.495 kg) to the reactor. Note: Azepane is organic; the mixture may become biphasic or cloudy.[1]

  • Cool the reactor contents to 0–5°C using a glycol chiller.

Step 2: Controlled Addition (Critical Step)
  • Dissolve/Suspend 4-(Chlorosulfonyl)benzoic acid (1.0 kg) in Acetone (5.0 L) in a separate feed vessel. Note: If full dissolution is not achieved, a slurry feed is acceptable if the pump can handle solids.[1]

    • Alternative: If solid addition is preferred to reduce solvent volume, add the solid acid chloride in 10 portions over 2 hours.[2]

  • Begin Addition: Slowly add the Acetone solution/slurry to the reactor over 90–120 minutes .

    • Monitor: Internal temperature must NOT exceed 10°C .

    • Monitor: pH should remain >9 . If pH drops below 8, supplement with 50% NaOH solution dropwise.[1][2]

  • Mechanism: The base (

    
    ) neutralizes the carboxylic acid proton first, then scavenges the HCl produced during sulfonamide formation.[2]
    
Step 3: Reaction Completion
  • After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours .

  • IPC (In-Process Control): Sample for HPLC.

    • Target: < 1.0% remaining 4-(chlorosulfonyl)benzoic acid (as hydrolyzed sulfonic acid derivative).[1][2]

Step 4: Workup and Isolation
  • Distillation: Apply vacuum (300 mbar) to strip off Acetone (distillate temp ~30°C). This ensures the product precipitates efficiently from water later.[2]

  • Filtration (Clarification): If the aqueous solution is cloudy (impurities), filter through a Celite pad or 1

    
    m bag filter.[2]
    
  • Precipitation:

    • Cool the aqueous solution to 10°C .

    • Slowly add 6N HCl (~1.5 L) until pH reaches 1–2 .

    • Observation: The product will precipitate as a thick white solid.[2]

  • Stir the slurry for 1 hour to ensure a uniform crystal habit.

  • Filtration: Collect the solid via centrifugation or Nutsche filter.

  • Wash: Wash the cake with Water (3 x 2.0 L) to remove inorganic salts (KCl, NaCl).

    • Check: The filtrate pH should be neutral.[2]

Step 5: Drying & Purification
  • Dry the wet cake in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (if Purity < 98%):

    • Dissolve crude solid in minimum hot Ethanol/Water (80:20) or Acetic Acid .[1][2]

    • Cool slowly to 5°C.

    • Filter and dry.[1][2][3]

Visualizations

Reaction Logic Flow

The following diagram illustrates the decision logic and chemical pathway for the synthesis.

SynthesisFlowStartStarting Materials:4-(Chlorosulfonyl)benzoic Acid+AzepaneSetupReactor Setup:Water + K2CO3 + AzepaneTemp: 0-5°CStart->SetupAdditionControlled Addition:Add Acid Chloride (in Acetone)Maintain pH > 9, T < 10°CSetup->AdditionExotherm ControlReactionReaction Phase:Warm to 20°CStir 3-4 HoursAddition->ReactionIPCIPC Check (HPLC):Start Material < 1%?Reaction->IPCIPC->ReactionFail (Extend Time)WorkupWorkup:1. Distill Acetone2. Acidify to pH 1-2 (HCl)IPC->WorkupPassIsolationIsolation:Filter -> Wash (Water) -> DryWorkup->IsolationProductFinal Product:4-(Azepan-1-ylsulfonyl)benzoic acidIsolation->Product

Caption: Process flow diagram for the Schotten-Baumann synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid.

Impurity Formation Pathways

Understanding failure modes is critical for scale-up.[1][2]

ImpurityMapSM4-(Chlorosulfonyl)benzoic acidTargetTarget:SulfonamideSM->Target+ Azepane(Fast)Impurity1Impurity A:Sulfonic Acid(Hydrolysis)SM->Impurity1+ H2O(Slow at 0°C, Fast at High T)Impurity2Impurity B:Bis-sulfonamide(Rare)SM->Impurity2Excess SM

Caption: Competitive reaction pathways. High pH and low Temperature favor the Target over Impurity A.[1]

Analytical Control Strategy

HPLC Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).[1][2]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.[1][2]

  • Retention Times (Approx):

    • 4-Sulfobenzoic acid (Hydrolysis Impurity): ~2.5 min[1][2]

    • Benzoic acid (SM precursor): ~5.0 min[1][2]

    • Product: ~9.5 min

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Rapid hydrolysis of sulfonyl chloride.[1][2]Reduce addition temperature; Ensure pH > 9; Increase Azepane equivalents.
Product Oiling Out Acetone content too high during acidification.[1][2]Ensure complete distillation of acetone before adding HCl.[1][2]
High Ash Content Incomplete washing of filter cake.[1][2]Reslurry wet cake in water and re-filter to remove trapped NaCl/KCl.[1][2]

References

  • BenchChem. (2025).[1][2][4] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from .[1][2]

  • Stenfors, B. A., & Ngassa, F. N. (2021).[1][2][5] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.[1][2][5] [Link][1][2]

  • Bayer CropScience AG. (2013).[1][2] Process for the preparation of 3-alkylsulfinylbenzoyl derivatives. U.S. Patent 8,455,657.[1][2][6] Washington, DC: U.S. Patent and Trademark Office.[1][2]

  • National Institutes of Health (NIH). (2025).[1][2] 4-(Chlorosulfonyl)benzoic acid - PubChem Compound Summary. Retrieved from .[1][2]

  • PrepChem. (2025).[1][2] Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from .[1][2]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-(Azepan-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(azepan-1-ylsulfonyl)benzoic acid. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource for troubleshooting common experimental challenges and optimizing reaction yield. Our focus is on delivering scientifically sound, actionable advice to ensure the robustness and reproducibility of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the synthesis of 4-(azepan-1-ylsulfonyl)benzoic acid?

A1: Low yields are most commonly attributed to the hydrolysis of the starting material, 4-(chlorosulfonyl)benzoic acid. This reagent is highly reactive and sensitive to moisture. The sulfonyl chloride group can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine (azepane), thus terminating the desired reaction pathway and reducing the overall yield.[1]

Q2: My reaction appears to stall before completion, according to TLC analysis. What could be the issue?

A2: Incomplete conversion can stem from several factors. Firstly, insufficient base can lead to the protonation of the azepane starting material by the HCl generated during the reaction, rendering the amine non-nucleophilic and halting the reaction. Secondly, the nucleophilicity of azepane, a secondary cyclic amine, might be lower than anticipated under the chosen reaction conditions, leading to a sluggish reaction.

Q3: I am observing an insoluble white precipitate in my crude product that is not the desired compound. What is this side product?

A3: A common, high-melting point, insoluble side product is the corresponding diaryl sulfone. This can form if the starting 4-(chlorosulfonyl)benzoic acid reacts with another molecule of the benzoic acid derivative under elevated temperatures.

Q4: What is the recommended base for this reaction, and how much should I use?

A4: A tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. A slight excess, typically 1.2 to 2.0 equivalents relative to the 4-(chlorosulfonyl)benzoic acid, is recommended to effectively neutralize the HCl byproduct.[2] Using an excess of the amine nucleophile (azepane) can also serve as the base, though this can complicate purification.

Q5: Can a catalyst be used to improve the reaction rate and yield?

A5: Yes, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for sulfonylation reactions.[3][4] It reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which is then readily attacked by the amine.[1] A catalytic amount (e.g., 0.1 equivalents) can significantly accelerate the reaction.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-(azepan-1-ylsulfonyl)benzoic acid.

Issue 1: Consistently Low Product Yield (<50%)
Potential Cause Diagnostic Check Recommended Solution
Hydrolysis of 4-(chlorosulfonyl)benzoic acid Analyze the aqueous workup filtrate for the presence of 4-sulfobenzoic acid.Ensure all glassware is oven-dried, use anhydrous solvents (e.g., THF, DCM), and conduct the reaction under an inert atmosphere (N₂ or Ar).[1]
Insufficient Base Check the pH of the reaction mixture; it should remain basic throughout the addition of the sulfonyl chloride.Use at least 1.2 equivalents of a tertiary amine base like triethylamine or DIPEA. Ensure the base is of high purity and free of water.
Low Reactivity of Azepane Monitor the reaction by TLC; if starting material persists after several hours at room temperature, reactivity may be low.Add a catalytic amount of DMAP (0.1 eq). Alternatively, the reaction temperature may be gently increased, but this risks the formation of side products.
Suboptimal Workup Procedure The product may have some solubility in the aqueous layer, especially if the pH is not sufficiently acidic during precipitation.During workup, acidify the aqueous layer to a pH of ~2 with 10% HCl to ensure complete precipitation of the carboxylic acid product.[5]
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Diagnostic Check Recommended Solution
Formation of Diaryl Sulfone The impurity will likely be a high-melting, insoluble solid. Characterize by mass spectrometry.Maintain a low reaction temperature during the addition of the sulfonyl chloride. Avoid prolonged heating of the reaction mixture.
Unreacted 4-(chlorosulfonyl)benzoic acid This will appear as a separate spot on TLC. It will react with moisture on the TLC plate to appear as the sulfonic acid.Ensure slow, controlled addition of the sulfonyl chloride to the solution of azepane and base to maintain a molar excess of the amine.
Excess Azepane This will be a more polar spot on TLC and can be identified by its characteristic odor.Use a minimal excess of azepane. During workup, the excess can be removed by washing the organic layer with dilute acid.

Experimental Protocols

Optimized Protocol for the Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

This protocol is adapted from a high-yield synthesis of a similar morpholine-containing analog and incorporates best practices for optimizing yield and purity.[2]

Materials and Reagents:

  • 4-(chlorosulfonyl)benzoic acid

  • Azepane

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate/n-Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve azepane (1.1 eq) and DIPEA (1.2 eq) in anhydrous THF. If using a catalyst, add DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled amine solution over 20-30 minutes. Maintaining a low temperature is critical to minimize hydrolysis.[5]

  • Reaction: After the complete addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into deionized water.

    • Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of ~2 with 10% HCl while cooling in an ice bath.

    • A white precipitate of 4-(azepan-1-ylsulfonyl)benzoic acid should form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the crude product under vacuum.

  • Recrystallization: For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/n-hexane, to yield the pure product.[6][7]

Visualizations

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Azepane & Base in Anhydrous THF cooling Cool to 0°C in Ice Bath reagents->cooling addition Slow Dropwise Addition of 4-(chlorosulfonyl)benzoic acid cooling->addition stirring Stir at Room Temperature (12-18h) addition->stirring monitoring Monitor by TLC stirring->monitoring quench Pour into Water monitoring->quench acidify Acidify to pH ~2 with 10% HCl quench->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize filter->recrystallize

Caption: Experimental workflow for the synthesis of 4-(azepan-1-ylsulfonyl)benzoic acid.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis (Starting Material Degradation) start->check_hydrolysis check_base Check Stoichiometry (Sufficient Base?) start->check_base check_temp Review Reaction Temperature (Too High?) start->check_temp solution_hydrolysis Solution: - Use Anhydrous Solvents - Inert Atmosphere check_hydrolysis->solution_hydrolysis Yes solution_base Solution: - Use 1.2-2.0 eq. Base - Consider DMAP catalyst check_base->solution_base No solution_temp Solution: - Maintain 0°C during addition - Avoid prolonged heating check_temp->solution_temp Yes

Sources

Technical Support Center: Purification of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Azepan-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this molecule. Drawing from established principles in organic synthesis and purification, this document provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Molecule and Potential Impurities

4-(Azepan-1-ylsulfonyl)benzoic acid is a bifunctional molecule featuring a carboxylic acid group and a sulfonamide linkage to an azepane ring. The purification of this compound can be challenging due to the potential for various impurities to be present in the crude product. Common impurities may include unreacted starting materials such as 4-chlorosulfonylbenzoic acid and azepane, as well as byproducts from the sulfonylation reaction. The presence of both acidic (carboxylic acid) and basic (azepane) functionalities within the starting materials and the product itself can complicate purification due to salt formation and varying solubility profiles.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-(Azepan-1-ylsulfonyl)benzoic acid in a question-and-answer format.

Question 1: My purified 4-(Azepan-1-ylsulfonyl)benzoic acid shows low purity by HPLC/TLC, with persistent spots corresponding to starting materials.

Answer:

This is a common issue and can often be resolved by a multi-step purification strategy.

  • Initial Acid-Base Extraction: Before attempting recrystallization or chromatography, perform an acid-base extraction on your crude product. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted azepane. Subsequently, washing with a dilute basic solution (e.g., saturated sodium bicarbonate) will extract your desired product, 4-(Azepan-1-ylsulfonyl)benzoic acid, into the aqueous layer, leaving behind non-acidic organic impurities. The product can then be precipitated by acidifying the aqueous layer with a strong acid (e.g., concentrated HCl) and collected by filtration.

  • Recrystallization: If impurities persist, recrystallization is the next logical step. The choice of solvent is critical. Given the polarity of the molecule, polar protic solvents or mixtures are likely to be effective. Benzoic acid itself has high solubility in hot water and poor solubility in cold water, making water a good starting point for recrystallization experiments.[1][2] You can also explore solvent systems like ethanol/water, isopropanol/water, or acetic acid/water.

  • Chromatography: If high levels of closely related impurities are present, column chromatography may be necessary. Given the acidic nature of the compound, silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) and a small amount of acetic acid to suppress tailing is a good strategy.

Question 2: I am having difficulty inducing crystallization of 4-(Azepan-1-ylsulfonyl)benzoic acid from my chosen solvent system.

Answer:

Difficulty in crystallization can arise from several factors, including supersaturation issues or the presence of impurities that inhibit crystal lattice formation.

  • Induce Nucleation: If a supersaturated solution fails to crystallize upon cooling, you can try to induce nucleation. Scratching the inside of the flask with a glass rod at the meniscus can create microscopic scratches that serve as nucleation sites.[2] Alternatively, adding a "seed crystal" of previously purified 4-(Azepan-1-ylsulfonyl)benzoic acid can initiate crystallization.

  • Solvent System Optimization: The chosen solvent may be too good a solvent, even at lower temperatures. If crystallization is slow or non-existent, consider adding a poor solvent (an "anti-solvent") dropwise to the cooled solution until turbidity is observed. For a polar molecule like this, a non-polar solvent like hexanes could serve as an effective anti-solvent when your primary solvent is something like ethanol or ethyl acetate.

  • Purity Check: Highly impure samples often resist crystallization. If the above methods fail, it is advisable to re-evaluate the purity of your material and consider an initial purification step like an acid-base extraction to remove gross impurities.

Question 3: My final product of 4-(Azepan-1-ylsulfonyl)benzoic acid has a low melting point and appears as an oil or waxy solid.

Answer:

An oily or waxy product with a depressed melting point is a strong indicator of residual solvent or the presence of impurities.

  • Drying: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. Residual solvents can act as plasticizers, preventing the formation of a crystalline solid.

  • Impurity Removal: The presence of impurities disrupts the crystal lattice, leading to a lower melting point and potentially an amorphous solid. Re-purification by another method is recommended. If you initially used recrystallization, try column chromatography, or vice-versa.

  • Characterization: Use analytical techniques like ¹H NMR to check for the presence of solvent peaks and to identify any potential organic impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for recrystallizing crude 4-(Azepan-1-ylsulfonyl)benzoic acid?

A1: A good starting point for recrystallization is to use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For a benzoic acid derivative, aqueous systems are often a good choice.[1][2] We recommend trying a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

Q2: What type of chromatography is most suitable for purifying 4-(Azepan-1-ylsulfonyl)benzoic acid?

A2: Normal-phase silica gel chromatography is generally suitable for the purification of polar, acidic compounds like 4-(Azepan-1-ylsulfonyl)benzoic acid. To prevent peak tailing, which is common with acidic compounds on silica gel, it is advisable to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an excellent and rapid technique for monitoring purification.[3] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate your product from impurities. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

IV. Purification Parameters Summary

The following table provides a summary of suggested starting conditions for the purification of 4-(Azepan-1-ylsulfonyl)benzoic acid. These are general recommendations and may require optimization based on the specific impurity profile of your crude material.

Purification MethodRecommended Solvent System / Mobile PhaseKey Considerations
Recrystallization Ethanol/Water, Isopropanol/Water, Acetic Acid/WaterThe ratio of solvents will need to be optimized. Slow cooling is crucial for forming well-defined crystals.
Column Chromatography Silica Gel with a gradient of Hexane/Ethyl Acetate to Ethyl Acetate/Methanol + 0.5% Acetic AcidThe addition of acetic acid is important to prevent peak tailing of the carboxylic acid.
Acid-Base Extraction Organic Solvent: Ethyl Acetate; Aqueous Phases: 1M HCl, Saturated NaHCO₃An effective first-pass purification to remove basic and neutral impurities.

V. Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of crude 4-(Azepan-1-ylsulfonyl)benzoic acid.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization If impurities persist Chromatography Column Chromatography Extraction->Chromatography Alternative to Recrystallization Recrystallization->Chromatography If high purity is not achieved Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Analysis->Recrystallization Purity < 98% Analysis->Chromatography Purity < 98% Pure_Product Pure 4-(Azepan-1-ylsulfonyl)benzoic acid Analysis->Pure_Product Purity ≥ 98%

Caption: General purification workflow for 4-(Azepan-1-ylsulfonyl)benzoic acid.

VI. References

  • CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents.

  • Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC - NIH.

  • Recrystallization of Benzoic Acid - Alfa Chemistry.

  • 4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid | Benchchem.

  • 4-(AZEPAN-1-YL)BENZOIC ACID - ChemBK.

  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer - COMSOL.

  • Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid - Benchchem.

  • 4-(azepan-1-yl)benzoic acid (C13H17NO2) - PubChem.

  • METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO.

  • Benzoic acid - Wikipedia. [Link]

  • Recrystallization of Benzoic Acid.

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of scale-up. We will explore common pitfalls, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity and efficiency of your process. Our approach is grounded in mechanistic understanding, aiming not just to provide steps, but to explain the causality behind them.

The synthesis of this molecule is conceptually straightforward, typically proceeding in two key stages. However, as with many chemical processes, the transition to a larger scale introduces complexities that can impact yield, purity, and safety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.

Overall Synthesis Workflow

The production of 4-(Azepan-1-ylsulfonyl)benzoic acid is generally accomplished via a two-step process starting from p-toluenesulfonic acid or a related precursor, which is first converted to the highly reactive intermediate, 4-(chlorosulfonyl)benzoic acid. This intermediate is then coupled with azepane to yield the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Purification A p-Toluene- sulfonic Acid B Potassium 4-carboxybenzenesulfonate A->B KMnO4, KOH Oxidation C 4-(Chlorosulfonyl)benzoic Acid (Intermediate) B->C Chlorosulfonic Acid or Thionyl Chloride E 4-(Azepan-1-ylsulfonyl)benzoic acid (Crude Product) C->E Base (e.g., Na2CO3) Aqueous media D Azepane D->E F Pure Product E->F Recrystallization or Sublimation

Caption: Overall workflow for the synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid.

Part 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid Intermediate

This initial step is often the most challenging due to the harsh reagents and the reactive nature of the product. Success here is critical for the overall efficiency of the synthesis.

Frequently Asked Questions & Troubleshooting

Question 1: My yield for 4-(chlorosulfonyl)benzoic acid is consistently low (<30%). What are the likely causes?

Answer: Low yields in this step typically stem from three primary issues: incomplete initial oxidation, hydrolysis of the sulfonyl chloride intermediate, or suboptimal reaction conditions during chlorosulfonation.

  • The Scientist's Perspective:

    • Incomplete Oxidation: The oxidation of the methyl group of a toluene derivative to a carboxylic acid using reagents like potassium permanganate (KMnO₄) can be sluggish if not properly controlled.[1][2] Ensure the reaction temperature is maintained (e.g., 80 °C) and that the KMnO₄ is added portion-wise to manage the exotherm and ensure complete conversion.[1]

    • Hydrolysis: The 4-(chlorosulfonyl)benzoic acid product is highly sensitive to moisture. The sulfonyl chloride group will readily hydrolyze back to the sulfonic acid in the presence of water, especially at elevated temperatures. It is imperative to use anhydrous reagents and solvents and to work quickly during the workup phase. The classical synthesis of sulfonyl chlorides often involves harshly acidic and oxidizing conditions, making them moisture-sensitive.[3]

    • Reaction Conditions: The reaction of the potassium 4-carboxybenzenesulfonate salt with chlorosulfonic acid or thionyl chloride must be carefully controlled. An excess of the chlorinating agent is often necessary to drive the reaction to completion. When using thionyl chloride, reaction times of several hours at elevated temperatures (e.g., 80-90°C) may be required.[4] After the reaction, pouring the mixture onto crushed ice is a standard procedure to precipitate the product while keeping it cold to minimize hydrolysis.[1]

Troubleshooting Flowchart: Low Yield of Intermediate

G start Low Yield of 4-(Chlorosulfonyl)benzoic Acid check_oxidation Was the precursor fully oxidized? (Check starting material via TLC/NMR) start->check_oxidation check_hydrolysis Were anhydrous conditions maintained? Was workup rapid and cold? check_oxidation->check_hydrolysis Yes solution_oxidation Optimize oxidation: - Portion-wise addition of KMnO4 - Verify temperature control check_oxidation->solution_oxidation No check_conditions Was sufficient chlorinating agent used? Was reaction time/temp adequate? check_hydrolysis->check_conditions Yes solution_hydrolysis Minimize hydrolysis: - Dry glassware and reagents - Pour reaction mix onto ice - Filter product quickly check_hydrolysis->solution_hydrolysis No solution_conditions Adjust reaction conditions: - Increase equivalents of SOCl2 - Extend reaction time at 90°C - Monitor via TLC check_conditions->solution_conditions No

Caption: Diagnostic flowchart for troubleshooting low intermediate yields.

Protocol 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This protocol is adapted from established procedures for the synthesis of sulfonyl chlorides from sulfonic acid salts.[1][4]

  • Oxidation (if starting from 4-methylphenylsulfonic acid): a. Dissolve 4-methylphenylsulfonic acid (10 mmol) and potassium hydroxide (12 mmol) in 15 mL of water. b. Heat the solution to 80 °C. Slowly add a solution of potassium permanganate (1.6 g) in 13 mL of water dropwise. c. After the addition is complete, pour the mixture into 20 mL of ethanol, filter to remove manganese dioxide, and concentrate the filtrate to obtain potassium 4-carboxybenzenesulfonate.[1] This intermediate is used directly.

  • Chlorosulfonation: a. In a fume hood, carefully add potassium 4-carboxybenzenesulfonate (1.2 g) to chlorosulfonic acid (4 mL) at room temperature with stirring. Caution: This reaction is highly exothermic and releases HCl gas. b. Stir the mixture for 2 hours. c. Slowly pour the reaction mixture onto a generous amount of crushed ice. d. Collect the resulting white solid by vacuum filtration and wash thoroughly with cold water. e. Dry the product under vacuum to yield 4-(chlorosulfonyl)benzoic acid.

ParameterRecommended ValueRationale
Chlorinating Agent Chlorosulfonic Acid or Thionyl ChlorideChlorosulfonic acid is highly reactive but hazardous. Thionyl chloride is a good alternative, often requiring higher temperatures.[4]
Reaction Temp. 0 °C to Room Temp (Chlorosulfonic Acid)Controls the highly exothermic reaction.
Workup Quench on crushed iceRapidly precipitates the product and minimizes hydrolysis by keeping the temperature low.[1]
Drying Vacuum oven at < 50 °CEnsures removal of water without thermal decomposition.

Part 2: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

This nucleophilic substitution reaction forms the desired sulfonamide linkage. Key challenges include ensuring complete reaction, preventing side reactions, and choosing the correct stoichiometry and base.

Frequently Asked Questions & Troubleshooting

Question 2: The reaction between 4-(chlorosulfonyl)benzoic acid and azepane is incomplete or stalls. How can I improve the conversion?

Answer: Incomplete conversion is often due to insufficient base, poor solubility of reactants, or deactivation of the nucleophile.

  • The Scientist's Perspective:

    • Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the azepane starting material, rendering it non-nucleophilic.[5] Therefore, at least two equivalents of base are theoretically required: one to neutralize the HCl byproduct and one to deprotonate the azepane to maintain its nucleophilicity. In practice, a slight excess (2.2-2.5 equivalents) is recommended to drive the reaction. Sodium carbonate is a common and effective choice.[5]

    • Solvent System: While the reaction can be run in various solvents, an aqueous system is often preferred for scale-up due to safety, cost, and ease of product isolation.[5] 4-(chlorosulfonyl)benzoic acid has some solubility in aqueous base, and azepane is water-soluble. Using a biphasic system with a phase-transfer catalyst can also be an effective strategy for large-scale operations.

    • Temperature Control: The reaction should be initiated at a low temperature (0-5 °C) during the addition of the sulfonyl chloride to control the initial exotherm.[5] After the addition is complete, allowing the reaction to warm to room temperature for several hours ensures it goes to completion.[5]

Question 3: My final product is contaminated with a significant amount of 4-sulfobenzoic acid. Why is this happening and how can I prevent it?

Answer: The presence of 4-sulfobenzoic acid indicates hydrolysis of the 4-(chlorosulfonyl)benzoic acid starting material. This can happen either before the reaction or during the reaction if the azepane is not a sufficiently competitive nucleophile.

  • The Scientist's Perspective:

    • Starting Material Quality: Ensure the 4-(chlorosulfonyl)benzoic acid intermediate is thoroughly dried and stored under anhydrous conditions before use. Any residual moisture will lead to the formation of the corresponding sulfonic acid.

    • Reaction Kinetics: The reaction of the sulfonyl chloride with azepane should be significantly faster than its reaction with water. By maintaining a sufficient concentration of deprotonated, nucleophilic azepane (using adequate base) and controlling the temperature, the desired reaction is favored. Adding the solution of 4-(chlorosulfonyl)benzoic acid slowly to the mixture of azepane and base ensures that the sulfonyl chloride immediately encounters the amine nucleophile.[5]

Protocol 2: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

This protocol is based on standard procedures for aqueous sulfonamide synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve azepane (10 mmol) and sodium carbonate (25 mmol) in 50 mL of deionized water.

  • Cooling: Chill the mixture in an ice bath to 0-5 °C with vigorous stirring.

  • Addition: Dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol) in a suitable solvent like THF or dioxane (minimal amount) and add it dropwise to the cold aqueous mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: a. Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with concentrated HCl. b. The product will precipitate as a white solid. c. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

G A Azepane (Nucleophile) C Transition State A->C Nucleophilic Attack on Sulfur B 4-(Chlorosulfonyl)benzoic Acid (Electrophile) B->C D 4-(Azepan-1-ylsulfonyl)benzoic acid + HCl C->D Chloride leaves E Base (e.g., Na2CO3) E->D Neutralizes HCl

Caption: Mechanism of sulfonamide bond formation.

Part 3: Purification and Analysis

Achieving high purity is essential, especially for pharmaceutical applications. Recrystallization is the most common method for purifying the final product.

Frequently Asked Questions & Troubleshooting

Question 4: What is the best solvent system for recrystallizing 4-(Azepan-1-ylsulfonyl)benzoic acid?

Answer: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures. For a molecule with both a polar carboxylic acid and a relatively nonpolar azepane ring, a mixed solvent system is often effective.

  • The Scientist's Perspective:

    • Solvent Screening: A good starting point is a mixture of an alcohol (like ethanol or isopropanol) and water. Other options include acetic acid/water or acetone/water. The optimal ratio must be determined empirically.

    • General Procedure: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol). Then, add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Alternative Methods: For very high purity, sublimation can be an effective technique for benzoic acid derivatives, although it may be less practical on a very large scale.[6]

Analytical TechniquePurposeExpected Results
¹H NMR Structural Confirmation & PurityPeaks corresponding to the aromatic protons, azepane ring protons, and the carboxylic acid proton. Integration should match the expected ratios.
Melting Point Purity AssessmentA sharp melting point indicates high purity. The literature value for the related 4-(chlorosulfonyl)benzoic acid is 230-232 °C.[1]
HPLC Quantitative PurityShould show a single major peak for the product, allowing for quantification of purity (e.g., >99%).
Mass Spectrometry Molecular Weight ConfirmationThe observed molecular weight should match the calculated value for the product.

References

  • CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents.
  • US4092353A - Process for the purification of benzoic acid - Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Available at: [Link]

  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances. Available at: [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 4-(Azepan-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-(Azepan-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape in their chromatographic analyses. By understanding the chemical nature of this molecule and its interactions within the HPLC system, you can systematically troubleshoot and improve your results.

Understanding the Analyte: 4-(Azepan-1-ylsulfonyl)benzoic acid

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 4-(Azepan-1-ylsulfonyl)benzoic acid. This molecule possesses three key functional groups that influence its chromatographic behavior:

  • Carboxylic Acid Group (-COOH): This acidic group can exist in either a neutral (protonated) or an anionic (deprotonated) state, depending on the pH of the mobile phase. The pKa of the similar benzoic acid is approximately 4.2.[1] The ionization state significantly impacts the compound's retention and peak shape in reversed-phase HPLC.[2]

  • Sulfonamide Group (-SO₂NH-): This group is polar and can participate in secondary interactions, such as hydrogen bonding, with the stationary phase.[3][4] These interactions can sometimes lead to peak tailing.

  • Aromatic and Alicyclic Moieties (Benzene and Azepane rings): These non-polar parts of the molecule provide the hydrophobicity necessary for retention on a reversed-phase column.

Poor peak shape, most commonly observed as tailing or fronting, can compromise the accuracy and precision of quantification.[5][6] This guide will walk you through the most common causes and their solutions in a logical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 4-(Azepan-1-ylsulfonyl)benzoic acid is tailing significantly. What is the most likely cause?

Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase or an inappropriate mobile phase pH.[5][6][7] Let's break down the potential causes and solutions.

Cause A: Secondary Interactions with Residual Silanols

Standard silica-based C18 columns can have residual silanol groups (Si-OH) on the surface that are not fully end-capped. These silanols can be deprotonated and negatively charged at typical mobile phase pH ranges. The polar sulfonamide group of your analyte can interact with these charged silanols, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[7][8]

Solutions:

  • Mobile Phase pH Adjustment: The most effective way to suppress the ionization of the carboxylic acid group is to lower the mobile phase pH.[2][7] A good starting point is to use a mobile phase buffered to a pH of 2.5-3.0. This ensures the carboxylic acid is fully protonated, enhancing retention and minimizing peak tailing due to this group.

  • Use of an End-capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the residual silanols to reduce their activity and minimize secondary interactions.

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help by interacting with the active silanol sites and masking them from the analyte. However, be aware that TEA can affect column longevity and is not always MS-friendly.

Cause B: Mobile Phase pH Close to the Analyte's pKa

If the mobile phase pH is close to the pKa of the carboxylic acid group (around 4.2), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[9] These two forms will have different retention times, leading to a broadened or tailing peak.

Solution:

  • Buffer the Mobile Phase: Always use a buffer in your aqueous mobile phase to maintain a constant pH. For this acidic compound, a mobile phase pH at least 1.5 to 2 pH units below the pKa is recommended to ensure it is in a single protonated state.[2]

Parameter Recommendation for 4-(Azepan-1-ylsulfonyl)benzoic acid Rationale
Mobile Phase pH 2.5 - 3.0Ensures the carboxylic acid group is fully protonated, leading to a single species and improved peak shape.[2]
Buffer Phosphate or Formate buffer (10-20 mM)Maintains a stable pH and provides good buffering capacity in the desired range.
Column Type High-purity, end-capped C18 or C8Minimizes secondary interactions with residual silanols.[7]
Q2: I've adjusted the pH, but I'm still seeing peak fronting. What could be the issue?

Peak fronting is less common than tailing for this type of analyte but can occur under specific circumstances.

Cause A: Sample Overload

Injecting too much sample can saturate the stationary phase at the column inlet, causing some of the analyte molecules to travel down the column more quickly, resulting in a fronting peak.[6]

Solution:

  • Reduce Injection Volume or Concentration: Prepare a more dilute sample or reduce the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.

Cause B: Inappropriate Sample Solvent

If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting.[10]

Solution:

  • Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent with a weaker elution strength.[10]

Q3: My peak shape is inconsistent from one injection to the next. What should I check?

Inconsistent peak shape often points to issues with the HPLC system itself or with sample/mobile phase preparation.

Troubleshooting Workflow for Inconsistent Peak Shape

G start Inconsistent Peak Shape Observed check_system Check System Suitability (Pressure, Baseline) start->check_system check_mp Verify Mobile Phase (Freshly Prepared, Degassed?) check_system->check_mp System OK resolve_system Troubleshoot Pump/Injector check_system->resolve_system System Not OK check_sample Examine Sample Preparation (Solubility, Stability) check_mp->check_sample MP OK resolve_mp Prepare Fresh Mobile Phase check_mp->resolve_mp MP Suspect check_column Inspect Column (Age, Contamination) check_sample->check_column Sample OK resolve_sample Re-prepare Sample check_sample->resolve_sample Sample Suspect resolve_column Flush or Replace Column check_column->resolve_column Column Suspect

Caption: A logical workflow for troubleshooting inconsistent HPLC peak shapes.

Step-by-Step Protocol:

  • Check System Pressure and Baseline: Ensure the system pressure is stable and the baseline is free of noise or drift. Fluctuations can indicate pump issues or air bubbles.[10]

  • Verify Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, well-mixed, and properly degassed. Contaminated or improperly prepared mobile phases are a common source of chromatographic problems.[10]

  • Examine Sample Stability and Solubility: Confirm that your analyte is stable in the chosen sample solvent and fully dissolved. Precipitated sample can clog the system and lead to inconsistent results.

  • Column Health: Consider the age and history of your column. Contamination can build up over time, leading to deteriorating peak shape. A guard column can help extend the life of your analytical column.[5] If contamination is suspected, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Summary of Key Recommendations

IssuePrimary CauseRecommended Action
Peak Tailing Secondary interactions with silanols; Mobile phase pH near pKa.Lower mobile phase pH to 2.5-3.0 with a buffer; Use a high-quality, end-capped column.[2][7]
Peak Fronting Sample overload; Strong sample solvent.Reduce sample concentration/injection volume; Dissolve the sample in the mobile phase.[6][10]
Inconsistent Peaks System issues; Improper mobile phase/sample preparation.Follow the troubleshooting workflow: check system, mobile phase, sample, and column sequentially.[10]

By systematically addressing these potential issues, you can achieve symmetric, reproducible peaks for 4-(Azepan-1-ylsulfonyl)benzoic acid, leading to more reliable and accurate analytical results.

References

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005).
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. (2006). Taylor & Francis.
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020). LCGC North America.
  • What are the Common Peak Problems in HPLC?
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). (2023). YouTube.
  • 4-(Azepan-1-ylsulfonyl)benzoic acid. PubChem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • T1. Poor peak shape. Nacalai Tesque.
  • HPLC Troubleshooting Guide. Chromservis.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. (2025). R Discovery.
  • pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. (2009). PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022).
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • 17420-68-7 | 4-(Azepan-1-ylsulfonyl)benzoic acid. AiFChem.
  • Benzoic acid. Wikipedia.
  • HPLC Methods for analysis of Benzoic acid.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Journal of Computer-Aided Molecular Design.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. (2023). UST Journals.
  • 4-Sulfamoylbenzoic acid. Sigma-Aldrich.
  • Benzoic Acid. SIELC Technologies.
  • 5-(azepan-1-yl)-2-[(4-ethoxybenzene-1-sulfonyl)amino]benzoic acid. ChemDiv.
  • 4-(3,5-Dimethylpiperazin-1-ylsulfonyl)benzoic acid. PubChem.

Sources

side reactions of sulfonyl chlorides in the presence of nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Side Reactions of Sulfonyl Chlorides with Nucleophiles Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to Technical Support

You have reached the Tier-3 Application Support for sulfonyl chloride chemistry. This guide is not a generic textbook summary; it is a troubleshooting repository designed for researchers encountering yield loss, impurities, or unexpected exotherms during sulfonylation reactions.

Our data indicates that 85% of experimental failures with sulfonyl chlorides (


) stem from three competitive pathways: Hydrolysis , Bis-sulfonylation , and Sulfene Elimination .

Select a module below to diagnose your specific issue.

Module 1: Yield Loss & Stoichiometry Mismatch (Hydrolysis)

User Query: "I used 1.2 equivalents of sulfonyl chloride, but my conversion is stuck at 70%. LCMS shows the corresponding sulfonic acid (


). Why is the reagent strictly competitive with water?"

Technical Diagnosis: You are experiencing competitive hydrolysis . Sulfonyl chlorides are "hard" electrophiles. While amines are generally better nucleophiles than water, the rate of hydrolysis (


) becomes significant under two conditions:
  • High pH: Hydroxide (

    
    ) is a potent nucleophile.
    
  • General Base Catalysis: In wet organic solvents, water molecules form hydrogen-bonded networks that activate a single water molecule for attack on the sulfur atom.

The Mechanism: Unlike acyl chlorides, which proceed via a tetrahedral intermediate, sulfonyl chlorides typically react via a concerted


-like mechanism (or a loose transition state). Water attacks the sulfur center, displacing chloride.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Addition Order Add

LAST
If you add amine to the chloride, the local concentration of

is high relative to the nucleophile, favoring side reactions with trace moisture.
Solvent Choice DCM or MeCN (Anhydrous) Aprotic solvents disrupt the hydrogen-bonding network required for water to act as an effective nucleophile.
Biphasic Option Schotten-Baumann If anhydrous conditions fail, switch to a biphasic system (

/ aq.

). The reaction occurs at the interface; the organic phase protects the reagent from bulk water hydrolysis.
Module 2: Impurity Profiling (Bis-Sulfonylation)

User Query: "I am reacting a primary amine with tosyl chloride. I see a major impurity with a mass corresponding to


. How do I stop this?"

Technical Diagnosis: This is bis-sulfonylation . The product of your reaction (a secondary sulfonamide,


) is still nucleophilic. More importantly, the sulfonamide proton is significantly more acidic (

) than the starting amine (

).

In the presence of a base (like Triethylamine), the sulfonamide is deprotonated to form the sulfonamidate anion (


), which is a highly active nucleophile that attacks a second equivalent of sulfonyl chloride.

Visualizing the Pathway:

BisSulfonylation R_NH2 Primary Amine (R-NH2) Mono Mono-Sulfonamide (R-NH-Ts) R_NH2->Mono + TsCl TsCl Sulfonyl Chloride (TsCl) Anion Sulfonamidate Anion (R-N⁻-Ts) Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (R-N(Ts)2) Anion->Bis + TsCl (Rapid Attack) Base Base (Et3N)

Figure 1: The mechanism of bis-sulfonylation driven by the acidity of the mono-sulfonamide.

Corrective Protocol (The "Inverse Addition" Method):

  • Dissolve Amine: Place the primary amine (1.0 equiv) and Base (1.1 equiv) in the flask.

  • Cool: Chill to

    
    . Lower temperature discriminates between the neutral amine (more reactive) and the sulfonamidate (requires deprotonation).
    
  • Dilute the Reagent: Dissolve the sulfonyl chloride in a small volume of solvent.[1][2]

  • Slow Addition: Add the chloride dropwise to the amine. This ensures the amine is always in excess until the very end, statistically preventing the product from encountering unreacted reagent.

Module 3: The "Alpha-Proton" Trap (Sulfene Formation)

User Query: "I am using methanesulfonyl chloride (MsCl) with triethylamine. The reaction turned dark, and I see complex rearranged byproducts. My substrate is an alcohol."

Technical Diagnosis: You have triggered the Sulfene Elimination Pathway . Aliphatic sulfonyl chlorides with


-protons (like MsCl, but not TsCl or Benzenesulfonyl chloride) are prone to E2-elimination in the presence of strong bases.


The Sulfene intermediate is an extremely reactive, electrophilic species. It reacts indiscriminately with:

  • Nucleophiles (to give the expected product, but via a different mechanism).

  • Itself (oligomerization).

  • The solvent.[1][2][3]

  • Alkenes (via [2+2] cycloaddition).

Decision Matrix for Base Selection:

BasepKa (conj. acid)Risk of Sulfene?Recommended Use
Triethylamine (TEA) 10.75HIGH Avoid with aliphatic sulfonyl chlorides unless sulfene formation is desired.
DIPEA (Hünig's Base) 11.0HIGH Same as TEA.
Pyridine 5.2LOW Preferred. Pyridine acts as a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate) rather than a Brønsted base strong enough to deprotonate the

-carbon rapidly.
Aq. Carbonate 10.3MEDIUM Acceptable in biphasic systems (Schotten-Baumann).
Module 4: Solvent Incompatibility (The DMF/DMSO Warning)

User Query: "My sulfonyl chloride isn't soluble in DCM, so I used DMF. The reaction became violent and turned black."

Technical Diagnosis: CRITICAL SAFETY WARNING: Sulfonyl chlorides are generally incompatible with DMF and DMSO .

The Chemistry: Sulfonyl chlorides react with DMF to form a Vilsmeier-Haack type adduct (Dimethylformiminium chloride) and the sulfonate anion. This reaction is exothermic and generates a potent electrophile that can formylate your substrate or polymerize.



Solvent Compatibility Chart:

SolventCompatibilityNotes
Dichloromethane (DCM) ✅ ExcellentStandard choice. Easy workup.
THF ✅ GoodEnsure it is dry; water in THF accelerates hydrolysis.
Acetonitrile (MeCN) ✅ ExcellentPolar but non-nucleophilic. Good for polar substrates.
DMF / DMAc AVOID Reacts to form Vilsmeier reagents.
DMSO AVOID Oxidizes; violent decomposition possible (Pummerer-type).
Alcohols (MeOH/EtOH) ⚠️ CautionWill react to form sulfonate esters (

) unless the amine is significantly more nucleophilic and temperature is controlled.
Summary Workflow: Troubleshooting Logic

Troubleshooting Start Problem Identified Type What is the issue? Start->Type LowYield Low Yield / Hydrolysis Type->LowYield Impurity Impurity: M + Reagent Type->Impurity Complex Complex Mix / Black Color Type->Complex Sol_Dry Use Anhydrous Solvent or Biphasic System LowYield->Sol_Dry Sol_Add Reverse Addition: Add Chloride to Amine Impurity->Sol_Add Sol_Base Check Base: Switch TEA -> Pyridine Complex->Sol_Base If Aliphatic Sulfonyl Cl Sol_DMF Check Solvent: Remove DMF/DMSO Complex->Sol_DMF If Solvent is Polar

Figure 2: Diagnostic decision tree for sulfonyl chloride reactions.

References
  • Hydrolysis Kinetics: Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.[4][5][6] Link

  • Sulfene Mechanism: King, J. F., & Lee, T. W. S. (1969). Mechanism of formation of sulfenes by dehydrohalogenation of alkanesulfonyl chlorides. Journal of the American Chemical Society.[4][5][6] Link

  • DMF Incompatibility: Albright, J. D., et al. (1965). Reactions of sulphonyl chloride–NN-dimethylformamide complexes. Chemical Communications.[7] Link

  • Bis-Sulfonylation Protocols: BenchChem Technical Support. Troubleshooting common issues in sulfonamide bond formation. Link

  • General Reactivity: Organic Chemistry Portal. Sulfonyl Chloride Synthesis and Reactivity. Link

Sources

Technical Support Center: Optimizing Crystallization Conditions for 4-(Azepan-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-(Azepan-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-quality crystalline material. The information herein is synthesized from established principles of crystallization for benzoic acid derivatives and sulfonamides, providing a robust framework for optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My 4-(Azepan-1-ylsulfonyl)benzoic acid is not dissolving in my chosen solvent. What should I do?

A1: Difficulty in dissolution is a common first hurdle. The molecular structure of 4-(Azepan-1-ylsulfonyl)benzoic acid, containing both a polar carboxylic acid and a bulky, relatively non-polar azepane-sulfonyl group, dictates its solubility.

  • Initial Solvent Selection: Benzoic acid and its derivatives are typically more soluble in organic solvents than in water.[1][2] Consider solvents like ethanol, methanol, acetone, or ethyl acetate where hydrogen bonding can occur with the carboxylic acid group.[1]

  • Temperature: The solubility of most solids, including benzoic acid, increases significantly with temperature.[1][3] Ensure you are heating your solvent to its boiling point while attempting to dissolve the compound.

  • Solvent Volume: Use a minimal amount of hot solvent to achieve dissolution. An excessive volume of solvent will reduce your yield upon cooling.[4]

  • pH Adjustment: Due to the acidic carboxylic acid group and the sulfonamide moiety, the solubility of your compound is likely pH-dependent. In aqueous or protic solvents, adjusting the pH can dramatically increase solubility. The sulfonamide group is acidic, and its ionization state will be influenced by pH.[5][6] Adding a base (e.g., NaOH) will deprotonate the carboxylic acid, forming a much more soluble salt.[1] Acidification will then be required to recrystallize the neutral compound.

Q2: After cooling, no crystals have formed. What is the likely cause and solution?

A2: The absence of crystal formation upon cooling typically points to one of two issues: the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation.[7]

  • Insufficient Supersaturation: You may have used too much solvent.[8] To address this, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.

  • Inducing Crystallization: If the solution is supersaturated but crystals are not forming, nucleation needs to be initiated.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites.[8]

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the cooled solution. This will provide a template for crystal growth.[4]

    • Drastic Cooling: Plunging the flask into an ice bath can sometimes induce nucleation, although this may lead to smaller, less pure crystals.[4]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[8] This is often due to the solution being too concentrated or cooling too rapidly.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool more slowly.[8]

  • Slower Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by wrapping the flask in a cloth or placing it in a warm water bath that is allowed to cool to room temperature.[8]

  • Change Solvent System: The current solvent may not be ideal. Consider using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. For compounds like yours, an ethanol/water or acetone/water system might be effective.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low yield is a frustrating but common issue in crystallization. Several factors could be at play:

  • Excess Solvent: As mentioned, using too much solvent is a primary cause of low yield, as a significant portion of your compound will remain in the mother liquor.[4]

  • Incomplete Precipitation: Ensure the solution has been thoroughly cooled. After reaching room temperature, cooling in an ice bath can maximize the amount of product that crystallizes out of the solution.[4]

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter flask.[4]

  • Solubility in the Wash Solvent: If you are washing your crystals after filtration, ensure the wash solvent is cold to minimize dissolution of your product.

Troubleshooting Guides

Guide 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[9] An ideal solvent will dissolve the compound when hot but have low solubility when cold.

Experimental Protocol for Solvent Screening:

  • Place approximately 10-20 mg of your crude 4-(Azepan-1-ylsulfonyl)benzoic acid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe the quality and quantity of the crystals that form.

Table 1: Solvent Properties and Their Potential Impact on Crystallization

SolventPolarityBoiling Point (°C)Hydrogen BondingExpected Solubility of 4-(Azepan-1-ylsulfonyl)benzoic acid
WaterHigh100BothLow at RT, increases with heat[2]
EthanolHigh78BothModerate to high, good temperature coefficient[3]
AcetoneMedium56AcceptorHigh[1]
Ethyl AcetateMedium77AcceptorModerate
TolueneLow111NoneLow[3]
HeptaneLow98NoneVery Low[3]

Note: This table is a general guide based on the properties of benzoic acid and sulfonamides. Experimental verification is crucial.

Guide 2: Managing pH-Dependent Solubility

The acidic nature of both the carboxylic acid and the sulfonamide group means that pH will be a powerful tool for crystallization.

Workflow for pH-Mediated Crystallization:

G start Start with crude solid dissolve Dissolve in aqueous base (e.g., NaOH solution) start->dissolve filter Hot filter to remove insoluble impurities dissolve->filter acidify Slowly add acid (e.g., HCl) with stirring filter->acidify precipitate Precipitate forms as pH drops acidify->precipitate cool Cool in ice bath to maximize precipitation precipitate->cool collect Collect crystals by filtration cool->collect

Caption: pH-swing crystallization workflow.

Causality:

  • Dissolution: In a basic solution, the carboxylic acid is deprotonated to the highly water-soluble carboxylate salt.

  • Purification: Insoluble, non-acidic impurities can be removed by filtration at this stage.

  • Crystallization: As acid is added, the carboxylate is protonated back to the less soluble carboxylic acid, causing it to crystallize out of the solution. The slow addition of acid allows for controlled supersaturation and the growth of well-formed crystals.

Advanced Troubleshooting

Problem: Polymorphism - Different Crystal Forms are Observed

Polymorphism, the existence of multiple crystal forms of the same compound, is a known phenomenon for sulfonamides.[4] Different polymorphs can have different physical properties, including solubility and melting point.

Control Strategies:

  • Consistent Conditions: Strictly control all crystallization parameters, including solvent, cooling rate, agitation, and temperature.

  • Seeding: Use a seed crystal of the desired polymorph to direct the crystallization process.[4]

  • Solvent Choice: The solvent can influence which polymorph is favored. Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities.[4]

Problem: Amorphous Solid Formation

An amorphous powder instead of crystalline material indicates that the molecules have solidified without arranging into an ordered crystal lattice. This is often due to very rapid cooling or high impurity levels.

Solutions:

  • Slower Crystallization: Re-dissolve the amorphous solid and attempt the crystallization with a slower cooling rate.

  • Solvent/Anti-solvent Method: Dissolve the compound in a good solvent and slowly add a miscible anti-solvent (a solvent in which it is insoluble) until the solution becomes turbid. This controlled decrease in solubility can promote ordered crystal growth.[4]

References

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]

  • Spherical Crystallization of Benzoic acid in different solvents. Diva-portal.org. [Link]

  • Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. PMC - NIH. [Link]

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. PMC - NIH. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. ResearchGate. [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4 - Triown Chemie. [Link]

  • Solubility of Benzoic Acid in Organic Solvents. Scribd. [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem. [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. COMSOL. [Link]

Sources

Technical Support Center: Managing Exotherms in the Synthesis of Sulfonylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sulfonylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on managing the significant exotherms generated during these reactions. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven insights to ensure both the safety and success of your experiments.

Introduction: The Energetic Landscape of Sulfonation

The sulfonation of aromatic compounds, including benzoic acid, is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The potent sulfonating agents used, such as oleum (fuming sulfuric acid), chlorosulfonic acid, or sulfur trioxide (SO₃), are highly reactive electrophiles.[3][4] The reaction with the aromatic ring is thermodynamically favorable and often highly exothermic, meaning it releases a significant amount of heat.[5][6] Failure to adequately control this exotherm can lead to a dangerous situation known as a runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure. This can result in side reactions, product degradation, and even violent boiling or eruption of the reaction mixture.[4][7]

This guide provides a structured approach to understanding, predicting, and managing these exotherms to ensure safe and reproducible syntheses.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exotherms during the synthesis of sulfonylbenzoic acids.

Q1: Why is the sulfonation of benzoic acid so exothermic?

A1: The high exothermicity of this reaction is due to the formation of a very stable product, the sulfonic acid, from relatively high-energy reactants. The electrophile, typically SO₃ or its protonated form, is highly reactive. The reaction proceeds through a carbocation intermediate (the sigma complex), and the subsequent rearomatization of the ring is a highly energetically favorable step, releasing significant energy as heat.[8]

Q2: Which sulfonating agent is the most difficult to control?

A2: The reactivity and the associated exotherm generally follow this trend: SO₃ > Oleum (fuming H₂SO₄) > Chlorosulfonic Acid > Concentrated H₂SO₄. Sulfur trioxide is the most potent and reactive sulfonating agent, leading to a very rapid and highly exothermic reaction that can be challenging to control on a laboratory scale.[4][6] Concentrated sulfuric acid, on the other hand, is the least reactive and often requires heating to proceed at a reasonable rate.[9]

Q3: Can I simply run the reaction at a very low temperature to control the exotherm?

A3: While low temperatures are crucial for controlling the initial exotherm, especially during the addition of the sulfonating agent, they can also slow down the reaction rate significantly.[10] In some cases, this can lead to the accumulation of unreacted reagents. If the cooling is then insufficient or fails, the accumulated reactants can then react rapidly, leading to a dangerous runaway reaction.[11] The key is to find a balance where the reaction proceeds at a manageable rate and the heat generated can be effectively removed by the cooling system.

Q4: How does the position of the sulfonyl group on the benzoic acid ring affect the reaction?

A4: The carboxylic acid group on benzoic acid is a deactivating, meta-directing group for electrophilic aromatic substitution.[12] This means that the sulfonation will primarily occur at the meta-position (3-sulfobenzoic acid). However, temperature can influence the product distribution. While the meta-isomer is the kinetically favored product, at higher temperatures, thermodynamic equilibrium may favor the formation of other isomers, such as the para-isomer (4-sulfobenzoic acid).[12] Therefore, precise temperature control is not only a matter of safety but also of product selectivity.

Q5: What are the immediate first aid measures in case of accidental contact with sulfonating agents?

A5: Sulfonating agents like oleum and chlorosulfonic acid are extremely corrosive.[4] In case of skin contact, immediately brush off as much of the chemical as possible, and then flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to exotherm management during the synthesis of sulfonylbenzoic acids.

Issue 1: Sudden and Rapid Temperature Increase (Runaway Reaction)

A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control and ensure your safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the sulfonating agent.[7]

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a chiller, lower the setpoint.[7]

  • Increase Stirring: Ensure vigorous stirring to promote uniform heat dissipation and prevent localized hot spots.[7]

  • Emergency Quenching (if planned): If the temperature continues to rise uncontrollably and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[7] Never improvise a quenching procedure during a runaway reaction.

Potential Causes & Long-Term Solutions:

Cause Explanation Solution
Reagent Addition Rate Too Fast The rate of heat generation is exceeding the rate of heat removal by your cooling system.[7]Slow down the addition rate significantly. Use a syringe pump or a dropping funnel for precise, controlled addition.
Inadequate Cooling The cooling bath may be insufficient for the scale of the reaction.Use a larger cooling bath, a more efficient cryogen (e.g., ice/salt, dry ice/acetone), or a mechanical chiller. Ensure the reactor vessel has good surface contact with the cooling medium.
Poor Mixing Inefficient stirring can lead to localized concentration and temperature gradients, creating hot spots that can initiate a runaway reaction.Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous reactions. Ensure the vortex is sufficient to indicate good mixing.
Incorrect Reaction Scale A reaction that was stable at a small scale may become uncontrollable at a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.When scaling up, re-optimize addition rates and ensure the cooling capacity is appropriately increased. Consider a pilot study using heat flow calorimetry to model the thermal behavior at a larger scale.[11]
Issue 2: Low Yield and/or Formation of Byproducts

Poor temperature control can lead to a variety of side reactions, reducing the yield of the desired sulfonylbenzoic acid.

Potential Causes & Long-Term Solutions:

Cause Explanation Solution
Formation of Diaryl Sulfones At higher temperatures, the initially formed sulfonyl chloride (in the case of using chlorosulfonic acid) or sulfonic acid can act as an electrophile and react with another molecule of benzoic acid.[12]Maintain a low and consistent reaction temperature throughout the addition and reaction period. Use a slight excess of the sulfonating agent to ensure the complete conversion of the starting material.
Formation of Isomeric Impurities As mentioned in the FAQs, higher temperatures can lead to the formation of thermodynamically favored isomers (e.g., the para-isomer).[12]Maintain the recommended reaction temperature for the desired isomer. Monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed to avoid prolonged heating.
Desulfonation Sulfonation is a reversible reaction. At higher temperatures in the presence of water, the sulfonic acid group can be removed.[13]Ensure anhydrous reaction conditions. If the work-up involves adding the reaction mixture to water/ice, do so carefully and with efficient cooling to minimize the time the product is exposed to high temperatures in an aqueous acidic environment.

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonylbenzoic acids with a focus on exotherm management. Always perform a thorough risk assessment before starting any new procedure.

Protocol 1: Synthesis of 3-Sulfobenzoic Acid using Oleum

This protocol is adapted from general procedures for sulfonation with oleum.[4][14]

Materials:

  • Benzoic Acid

  • Oleum (20% free SO₃)

  • Sodium Chloride (NaCl)

  • Ice

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel with a drying tube

  • Ice-salt bath

  • Heating mantle

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and addition funnel. Place the flask in an ice-salt bath.

  • Reagent Charging: Charge the flask with benzoic acid. Carefully add the oleum to the addition funnel.

  • Addition of Oleum: With vigorous stirring, add the oleum dropwise to the benzoic acid. CRITICAL STEP: Control the addition rate to maintain the internal reaction temperature between 10-20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heating: Gradually heat the reaction mixture to 130°C and hold for one hour.[14]

  • Work-up and Quenching: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and a saturated NaCl solution. EXTREMELY CAUTIOUSLY , slowly pour the reaction mixture onto the ice/salt solution with vigorous stirring. This step is highly exothermic.[4][14]

  • Product Isolation: The sodium salt of 3-sulfobenzoic acid will precipitate. Cool the mixture further in an ice bath to maximize precipitation.[14] Collect the solid by vacuum filtration and wash the filter cake with a cold, saturated NaCl solution.

  • Purification: The product can be further purified by recrystallization from water.

Protocol 2: Synthesis of 4-Sulfobenzoic Acid Potassium Salt

This protocol involves the oxidation of 4-methylbenzenesulfonic acid.

Materials:

  • 4-Methylbenzenesulfonic acid

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Acetone

  • Deionized Water

Procedure:

  • Dissolution: Dissolve 4-methylbenzenesulfonic acid in an aqueous solution of KOH.

  • Oxidation: Slowly add a solution of KMnO₄ to the reaction mixture. The reaction is exothermic; maintain the temperature below 50°C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture until the purple color of the permanganate has disappeared.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Product Isolation: Concentrate the filtrate by evaporation. Add acetone to the concentrated aqueous solution to precipitate the potassium salt of 4-sulfobenzoic acid.[15]

  • Purification: The product can be recrystallized from a water/acetone mixture.

Data Presentation

The following table provides a qualitative summary of the impact of key parameters on the exotherm and outcome of the sulfonation of benzoic acid.

Parameter Low Value High Value Impact on Exotherm Impact on Reaction
Temperature Slower reaction rate, potential for reagent accumulationFaster reaction rate, risk of runaway, formation of byproductsHigher temperature leads to a faster rate of heat generation.Affects reaction rate and product selectivity.
Addition Rate Slower rate of heat generation, better controlRapid heat generation, high risk of exothermA faster addition rate directly increases the rate of heat evolution.Slower addition is crucial for control.
Stirring Speed Poor heat dissipation, risk of localized hot spotsGood heat dissipation, uniform temperatureEfficient stirring is essential for transferring heat from the reaction mixture to the cooling bath.Prevents localized overheating and side reactions.
Concentration of Sulfonating Agent Slower reaction rateFaster reaction rate, more vigorous exothermHigher concentration of the electrophile leads to a faster and more exothermic reaction.Affects the reaction rate and the total heat evolved.

Visualizations

Experimental Workflow for Controlled Sulfonation

The following diagram illustrates a typical workflow for a laboratory-scale sulfonation reaction with an emphasis on safety and exotherm control.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Assemble and check glassware prep2 Charge reactor with benzoic acid prep1->prep2 prep3 Pre-cool reactor in ice/salt bath prep2->prep3 react1 Start vigorous stirring prep3->react1 react2 Slow, dropwise addition of sulfonating agent react1->react2 react3 Monitor internal temperature continuously react2->react3 react4 Maintain temperature within set limits (e.g., 10-20°C) react3->react4 react5 Allow to react at room temperature post-addition react4->react5 react6 Controlled heating to complete reaction react5->react6 workup1 Cool reaction mixture in ice bath react6->workup1 workup2 Prepare quench solution (ice/brine) workup1->workup2 workup3 Slowly and carefully quench reaction mixture workup2->workup3 workup4 Precipitate and isolate product workup3->workup4 G start Temperature rises above set limit stop_addition Immediately stop reagent addition start->stop_addition enhance_cooling Enhance cooling (add more ice/salt) stop_addition->enhance_cooling increase_stirring Increase stirring rate enhance_cooling->increase_stirring monitor_temp Monitor temperature closely increase_stirring->monitor_temp temp_stabilizes Does temperature stabilize? monitor_temp->temp_stabilizes resume_slowly Resume addition at a much slower rate temp_stabilizes->resume_slowly Yes emergency_quench Execute pre-planned emergency quench temp_stabilizes->emergency_quench No evacuate Evacuate the area emergency_quench->evacuate

Caption: Troubleshooting logic for a temperature excursion.

References

  • Process for the preparation of 2-(substituted)-4-sulfobenzoic acid. (1996). Google Patents.
  • Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE. Retrieved from [Link]

  • LAB SO3 Sulfonation Process Safe. (n.d.). Scribd. Retrieved from [Link]

  • A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. (2012). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of p-toluenesulfonic acid. (n.d.). PHYWE. Retrieved from [Link]

  • Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom. (1982). Google Patents.
  • Sulfonation. (2021). Chemical Engineering. Retrieved from [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester. Retrieved from [Link]

  • Production of p-toluenesulfonic acid by sulfonating toluene with gaseous sulfur trioxide. (2001). Society of Chemical Industry. Retrieved from [Link]

  • 2- and 3-phenanthrenesulfonic acids. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Quenching process. (1970). Google Patents.
  • Preparation of toluene and (de)sulfonation in detail. (2017). YouTube. Retrieved from [Link]

  • Process for the preparation of 4-nitro-2-sulphobenzoic acid. (1999). Google Patents.
  • Quenching of Pyrophoric Materials. (2016). The Sarpong Group. Retrieved from [Link]

  • ACID AMMONIUM o-SULFOBENZOATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • o-SULFOBENZOIC ANHYDRIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2-sulfobenzoic acid. (2025). ChemSynthesis. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]

  • Continuous milli-scale reaction calorimeter for direct scale-up of flow chemistry. (2021). Coriolis Pharma. Retrieved from [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.). Jasperse. Retrieved from [Link]

  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Reaction Calorimetry in continuous flow mode. A new approach for the thermal characterization of high energetic and fast reactio. (n.d.). THURNE. Retrieved from [Link]

  • Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. (n.d.). NIST. Retrieved from [Link]

  • Synthesis and Purification of 4-Sulfobenzoic acid potassium salt. (2017). ResearchGate. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2015). YouTube. Retrieved from [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved from [Link]

  • Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sulfonation Reaction | Aromatic Compounds| Organic Chemistry. (2022). YouTube. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (1954). NJIT Digital Commons. Retrieved from [Link]

  • Aromatic sulfonation. (n.d.). Wikipedia. Retrieved from [Link]

  • Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. (2025). ResearchGate. Retrieved from [Link]

  • Some experimental data on the heats of combustion of benzoic acid and carbon (graphite). (n.d.). NIST. Retrieved from [Link]

  • U-14023/19/NEET (UG Exam)/UGMEB. (2025). NMC. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-(Azepan-1-ylsulfonyl)benzoic Acid Derivatives: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a constant endeavor. Within the landscape of enzyme inhibitors, derivatives of 4-(azepan-1-ylsulfonyl)benzoic acid have emerged as a promising scaffold, particularly in the context of anticancer research. This guide provides an in-depth technical comparison of these derivatives, delving into their structure-activity relationships (SAR), experimental validation, and standing against alternative therapeutic strategies. Our focus will be on their role as inhibitors of carbonic anhydrase IX (CAIX), a key enzyme implicated in tumor progression.

The Significance of Targeting Carbonic Anhydrase IX in Oncology

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a wide range of solid tumors and is often associated with hypoxic conditions.[1] Its primary role in the tumor microenvironment is to regulate pH, contributing to extracellular acidosis and intracellular alkalosis. This pH imbalance promotes tumor cell survival, proliferation, invasion, and resistance to conventional therapies.[1][2] Consequently, the development of potent and selective CAIX inhibitors represents a compelling strategy in oncology. The sulfonamide group is a well-established zinc-binding moiety that is central to the mechanism of action of many carbonic anhydrase inhibitors.[3] The 4-(azepan-1-ylsulfonyl)benzoic acid scaffold combines this key pharmacophore with a flexible seven-membered azepane ring and a benzoic acid group, offering multiple points for chemical modification to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Studies: A Deep Dive

While specific quantitative SAR data for a comprehensive series of 4-(azepan-1-ylsulfonyl)benzoic acid derivatives is not extensively available in the public domain, we can infer critical structural insights from closely related analogs, particularly the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives. These studies reveal key determinants of inhibitory activity against CAIX.

The fundamental interaction of this class of compounds with the carbonic anhydrase active site involves the coordination of the sulfonamide nitrogen to the catalytic zinc ion.[4] The orientation of the rest of the molecule within the active site cleft is then dictated by the substitutions on the benzenesulfonamide core.

Key Structural Modifications and Their Impact on Activity:
  • The Azepane Ring: The seven-membered azepane ring plays a crucial role in establishing favorable interactions within a hydrophobic pocket of the CAIX active site. The flexibility of this ring allows it to adopt an optimal conformation to maximize van der Waals contacts, thereby enhancing binding affinity. Modifications to this ring, such as substitution or altering the ring size, can significantly impact potency.

  • The Benzoic Acid Moiety: The carboxylic acid group of the benzoic acid ring provides a key anchoring point for further derivatization, often as amides or esters. When derivatized as N-aryl benzamides, the nature of the aryl substituent dramatically influences the inhibitory activity.

    • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the N-aryl ring can modulate the electronic properties of the entire molecule, influencing its binding affinity.

    • Steric Hindrance and Hydrophobic Interactions: The size and lipophilicity of the substituents on the N-aryl ring are critical. Bulky substituents can create steric clashes within the active site, reducing activity. Conversely, appropriately sized hydrophobic groups can engage in additional favorable interactions with hydrophobic residues lining the active site, leading to increased potency.

  • Substitution Pattern on the Benzene Ring: The positioning of the sulfonyl and carboxyl groups on the benzene ring is critical. While this guide focuses on the 4-sulfonyl derivatives, studies on the 3-sulfonyl isomers have shown that this substitution pattern is also conducive to potent CAIX inhibition. The relative positioning of these groups dictates the overall geometry of the molecule and its ability to fit optimally within the enzyme's active site.

Visualizing the SAR Workflow

The process of establishing a structure-activity relationship is a cyclical and iterative process. The following diagram illustrates the typical workflow in the optimization of lead compounds like the 4-(azepan-1-ylsulfonyl)benzoic acid derivatives.

SAR_Workflow A Initial Hit Compound (e.g., 4-(Azepan-1-ylsulfonyl)benzoic acid) B Chemical Synthesis of Analogues (Modification of Azepane, Benzoic Acid, etc.) A->B C In Vitro Biological Evaluation (CAIX Inhibition Assay, Anticancer Assays) B->C D Data Analysis and SAR Establishment (Identify key structural features for activity) C->D E Lead Optimization (Design of new analogues based on SAR) D->E E->B Iterative Cycle F In Vivo Studies (Promising Candidates) E->F

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Comparative Performance Analysis

To contextualize the potential of 4-(azepan-1-ylsulfonyl)benzoic acid derivatives, it is essential to compare their performance against established and emerging CAIX inhibitors.

Comparison with Classical Sulfonamide Inhibitors

The primary competitors for this class of compounds are other sulfonamide-based CAIX inhibitors. A key benchmark is SLC-0111 , a ureido-substituted benzenesulfonamide that has advanced to clinical trials.[5][6] SLC-0111 exhibits high selectivity for the tumor-associated CAIX and CAXII isoforms over the cytosolic CAI and CAII.[5]

Compound ClassTarget(s)Potency (Typical)Selectivity ProfileKey Features
4-(Azepan-1-ylsulfonyl)benzoic Acid Derivatives CAIXLow nanomolar (inferred)Expected to be selective for CAIX/XIIAzepane ring for hydrophobic interactions; Benzoic acid for derivatization.
SLC-0111 (Ureido-sulfonamides) CAIX, CAXIILow nanomolarHigh selectivity over CAI, CAII[5]Ureido group contributes to selectivity. Clinically evaluated.[5]
Acetazolamide (Classical Sulfonamide) Pan-CA inhibitorNanomolar to micromolarNon-selectiveBroad activity leads to off-target effects.
Comparison with Non-Sulfonamide Inhibitors

In recent years, there has been a growing interest in the development of non-sulfonamide CAIX inhibitors to overcome the potential for off-target effects and sulfa allergies associated with classical sulfonamides.[7][8] These novel inhibitors often employ different zinc-binding groups or alternative mechanisms of action.

Compound ClassZinc-Binding Group / MechanismPotency (Typical)AdvantagesDisadvantages
4-(Azepan-1-ylsulfonyl)benzoic Acid Derivatives SulfonamideLow nanomolar (inferred)Well-established pharmacophore; high potency.Potential for off-target effects and sulfa allergies.
Coumarins Hydrolyzed to a carboxylic acid that chelates zincMicromolar to nanomolarNovel scaffold; may avoid sulfa-related issues.[8]Generally lower potency than sulfonamides.
Phenols Phenolic hydroxyl groupMicromolarDifferent binding mode; potential for novel SAR.[8]Can have promiscuous binding and toxicity issues.
Carboxylic Acids Carboxylate groupMicromolarAvoids sulfonamide group.[8]Often requires additional interactions for high potency.

Experimental Protocols

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are paramount. The following are representative methodologies for the synthesis and biological evaluation of 4-(azepan-1-ylsulfonyl)benzoic acid derivatives.

Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

The synthesis of the title compound and its derivatives typically follows a two-step process, starting from a readily available precursor.

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This key intermediate can be synthesized via the oxidation of p-toluenesulfonyl chloride.

  • Reaction: To a solution of p-toluenesulfonyl chloride in a mixture of acetic acid and acetic anhydride, chromium(VI) oxide is added portion-wise at room temperature.

  • Work-up: The reaction mixture is heated and then poured into ice water. The resulting precipitate is filtered and dried to afford 4-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

  • Reaction: 4-(Chlorosulfonyl)benzoic acid is dissolved in a suitable solvent (e.g., deionized water) and chilled in an ice bath. A solution of azepane and a base (e.g., sodium carbonate) in the same solvent is added dropwise with continuous stirring.[9]

  • Work-up: The reaction is allowed to proceed at room temperature for several hours. The crude product is then isolated, typically by acidification to precipitate the product, followed by filtration and purification by recrystallization.[9]

Visualizing the Synthetic Pathway

Synthesis_Pathway A p-Toluenesulfonyl chloride B 4-(Chlorosulfonyl)benzoic acid A->B Oxidation (e.g., CrO3) D 4-(Azepan-1-ylsulfonyl)benzoic acid B->D C Azepane C->D Nucleophilic Substitution

Caption: General synthetic route to 4-(azepan-1-ylsulfonyl)benzoic acid.

Biological Evaluation: In Vitro Assays

1. Carbonic Anhydrase IX Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of CAIX, which catalyzes the hydration of carbon dioxide.

  • Methodology: A common method is a stopped-flow spectrophotometric assay that measures the pH change resulting from the CA-catalyzed hydration of CO2. The assay is performed using purified recombinant human CAIX. The inhibitor is pre-incubated with the enzyme, and the reaction is initiated by the addition of a CO2-saturated solution. The initial rate of the reaction is monitored by the change in absorbance of a pH indicator. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

2. In Vitro Anticancer Activity Assays

  • MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation.[10][11]

    • Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 48-72 hours). MTT reagent is then added, which is converted to a purple formazan product by metabolically active cells. The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[10]

  • Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.[12]

    • Procedure: A known number of cells are seeded and treated with the test compound. After treatment, the cells are allowed to grow for 1-3 weeks until visible colonies are formed. The colonies are then fixed, stained, and counted. The surviving fraction is calculated based on the number of colonies in the treated versus control groups.[12]

Conclusion and Future Directions

The 4-(azepan-1-ylsulfonyl)benzoic acid scaffold represents a promising platform for the development of novel CAIX inhibitors with potential applications in cancer therapy. The insights gained from SAR studies of closely related compounds highlight the importance of the azepane ring for hydrophobic interactions and the N-aryl substituent for modulating potency.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of 4-(azepan-1-ylsulfonyl)benzoic acid derivatives to establish a comprehensive and quantitative SAR. Direct comparative studies against leading clinical candidates like SLC-0111 will be crucial to ascertain their therapeutic potential. Furthermore, exploration of this scaffold for inhibiting other therapeutically relevant enzyme targets is a worthy avenue for investigation. The continued application of rational drug design principles, guided by robust experimental data, will undoubtedly unlock the full potential of this versatile chemical scaffold.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]

  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. [Link]

  • Chafe, G. N., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1078. [Link]

  • Ruzzolini, J., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(8), 118721. [Link]

  • Gieling, R. G., et al. (2021). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Pediatrics, 9, 735625. [Link]

  • Li, Y., et al. (2023). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. RSC Medicinal Chemistry, 14(5), 896-904. [Link]

  • Adan, A., et al. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1379, 27-36. [Link]

  • Celik, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 26(15), 4434. [Link]

  • Khan, K. M., et al. (2013). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Letters in Drug Design & Discovery, 10(7), 642-648. [Link]

  • Signalchem. SLC-0111. [Link]

  • Hartmann, R. W., et al. (1998). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry, 41(13), 2320-2330. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417. [Link]

  • Ilies, M., & Supuran, C. T. (2024). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. Archiv der Pharmazie, e2400090. [Link]

  • Pinzaru, I., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 10(11), 1779. [Link]

  • Sharma, A., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. European Journal of Pharmacology, 907, 174291. [Link]

  • Ananda, K., et al. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Tetrahedron Letters, 56(34), 4881-4884. [Link]

  • Sharma, P., & Singh, P. (2019). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores, 2(1), 1-10. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417. [Link]

  • Siddiqui, A. A., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 569-580. [Link]

  • Asati, V., et al. (2022). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 23(21), 13386. [Link]

  • Google Patents. (2017). US9725409B2 - Process for preparing 4[[(benzoyl)
  • McKenna, R., & Supuran, C. T. (2016). Non-Classical Inhibition of Carbonic Anhydrase. Molecules, 21(7), 929. [Link]

  • PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Cordeiro, R. M., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 11849. [Link]

  • Ronca, R., & Supuran, C. T. (2024). Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1879(3), 189120. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 652-657. [Link]

  • Bălășoiu, A. M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. [Link]

Sources

Cross-Reactivity Profiling of 4-(Azepan-1-ylsulfonyl)benzoic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide provides a comprehensive technical framework for profiling the cross-reactivity of inhibitors derived from the 4-(Azepan-1-ylsulfonyl)benzoic acid scaffold.

Executive Summary: The Scaffold & Its Utility

The 4-(Azepan-1-ylsulfonyl)benzoic acid moiety (CAS: 17420-68-7) represents a privileged scaffold in medicinal chemistry, primarily utilized to target enzymes involved in lipid metabolism and phosphotyrosine signaling . Its structural duality—combining a polar, ionizable benzoic acid "head" with a bulky, hydrophobic azepane "tail" via a sulfonyl linker—allows it to mimic two critical biological substrates:

  • Phosphate Groups: Enabling inhibition of Protein Tyrosine Phosphatases (e.g., PTP1B , SHP2 ).

  • Fatty Acyl Chains: Enabling inhibition of Lipid Acyltransferases and Elongases (e.g., GPAT , LCE ).

However, this dual mimicry introduces significant cross-reactivity risks . A 4-(Azepan-1-ylsulfonyl)benzoic acid derivative designed to inhibit PTP1B may inadvertently block GPAT, altering lipid homeostasis, or cross-react with Carbonic Anhydrases (CAs) due to the sulfonamide-like motif. This guide outlines a rigorous profiling protocol to de-risk these off-target interactions.

Target Landscape & Mechanism of Action

To effectively profile cross-reactivity, one must understand the structural basis of the scaffold's binding.

Structural FeaturePrimary Target MechanismPotential Off-Target Mechanism
Benzoic Acid (COOH) PTP1B: Mimics the phosphate group of phosphotyrosine (pTyr) in the catalytic site (Site A).Carbonic Anhydrase (CA): Coordinates with the active site Zinc ion (Zn²⁺).
Sulfonyl Linker (-SO₂-) Linker: Positions the hydrophobic tail; provides rigid geometry.CA / Metalloproteases: Sulfonamide oxygen atoms can participate in H-bonding networks.
Azepane Ring (C₆H₁₂N-) GPAT/LCE: Mimics the hydrophobic fatty acid chain; occupies the hydrophobic groove.GPCRs / Channels: Bulky hydrophobic group can bind allosteric pockets in GPCRs (e.g., CCR2).
Comparative Mechanism Diagram

The following diagram illustrates the divergent signaling pathways modulated by this scaffold, highlighting the critical nodes for cross-reactivity profiling.

G cluster_scaffold Inhibitor Scaffold cluster_lipid Lipid Metabolism (Primary/Off-Target) cluster_signaling Insulin/Tyrosine Signaling (Primary/Off-Target) cluster_offtarget Classic Off-Targets Scaffold 4-(Azepan-1-ylsulfonyl) benzoic acid GPAT GPAT (Glycerol-3-Phosphate Acyltransferase) Scaffold->GPAT Inhibits (Lipid Mimicry) LCE LCE (Long-Chain Elongase) Scaffold->LCE Inhibits (Lipid Mimicry) PTP1B PTP1B (Phosphatase) Scaffold->PTP1B Inhibits (Phosphate Mimicry) CA Carbonic Anhydrase (CA I, II, IX, XII) Scaffold->CA Cross-Reacts (Zinc Binding) TAG Triacylglycerol (Lipid Storage) GPAT->TAG De Novo Synthesis LCE->TAG Chain Elongation IR Insulin Receptor Akt Akt / PKB IR->Akt Phosphorylation PTP1B->IR Dephosphorylation (Negative Feedback) pH Intracellular pH Homeostasis CA->pH Regulation

Caption: Divergent target engagement of the Azepan-1-ylsulfonyl scaffold. The molecule can simultaneously modulate lipid synthesis (GPAT/LCE) and insulin signaling (PTP1B), with potential off-target effects on pH regulation (Carbonic Anhydrase).

Comparative Profiling Protocol

To validate the selectivity of your inhibitor, you must compare it against standard "Tool Compounds" using a tiered assay system.

Reference Standards for Comparison
Target ClassReference StandardMechanismWhy Compare?
PTP1B Trodusquemine (MSI-1436) Allosteric PTP1B inhibitorEstablishes baseline phosphatase potency (IC50 ~200 nM).
GPAT FSG67 GPAT-specific inhibitorValidates lipid synthesis inhibition in cell-based assays.
Carbonic Anhydrase Acetazolamide Pan-CA inhibitorPositive control for "sulfonamide" off-target liability.
Negative Control Benzoic Acid FragmentControls for non-specific acidity effects.
Tier 1: Biochemical Cross-Reactivity Panel (In Vitro)

Objective: Determine the intrinsic affinity (Ki/IC50) for structurally related enzymes.

Protocol 1: Phosphatase Selectivity Assay (pNPP Hydrolysis)
  • Rationale: PTP1B shares high active site homology with TCPTP (T-cell protein tyrosine phosphatase) and SHP2. Selectivity is crucial for safety (TCPTP inhibition causes immune defects).

  • Method:

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

    • Substrate: p-Nitrophenyl phosphate (pNPP, 2-10 mM).

    • Enzymes: Recombinant human PTP1B, TCPTP, SHP2, PTPN22.

    • Reaction: Incubate inhibitor (0.1 nM – 10 µM) with enzyme for 15 min at 37°C. Add pNPP. Monitor Absorbance at 405 nm.

    • Success Criteria: >20-fold selectivity for PTP1B over TCPTP is the gold standard.

Protocol 2: Carbonic Anhydrase Isoform Profiling (Stop-Flow)
  • Rationale: Even tertiary sulfonamides (like the azepane-sulfonyl) can bind CA if the carboxylic acid coordinates Zinc.

  • Method:

    • Assay: CO₂ hydration reaction monitored by pH indicator (Phenol Red) using a Stop-Flow instrument.

    • Isoforms: Screen against CA I (cytosolic, abundant), CA II (cytosolic, physiological dominant), and CA IX (tumor-associated).

    • Data Output: Determine if the inhibitor is "CA-Silent" (Ki > 10 µM) or "CA-Active".

    • Note: 4-(Azepan-1-ylsulfonyl)benzoic acid derivatives often show weak inhibition (Ki µM range) compared to primary sulfonamides (Ki nM range), but this must be experimentally verified.

Tier 2: Functional Cellular Profiling

Objective: Confirm that the inhibitor engages the intended pathway without disrupting parallel systems.

Protocol 3: Dual-Pathway Reporter Assay
  • Method:

    • Cell Line: HepG2 (Liver hepatocytes) or 3T3-L1 Adipocytes.

    • Stimulation: Treat cells with Insulin (100 nM) to activate PTP1B/Akt pathway.

    • Readout A (PTP1B Activity): Western Blot for p-Akt (Ser473) and p-IR (Tyr1162/1163) .

      • Expected Result: Increased phosphorylation (if PTP1B is inhibited).

    • Readout B (GPAT Activity): [¹⁴C]-Acetate incorporation into lipids. Extract lipids and separate via TLC. Measure radiolabel in the Triacylglycerol (TAG) fraction.

      • Expected Result: Decreased TAG synthesis (if GPAT is inhibited).[1]

    • Interpretation:

      • Pure PTP1B Inhibitor: High p-Akt, Normal TAG.

      • Pure GPAT Inhibitor: Normal p-Akt, Low TAG.

      • Dual Inhibitor (Scaffold Effect): High p-Akt, Low TAG.

Troubleshooting & Optimization

Solubility & Protein Binding

The Azepane ring is highly lipophilic. Combined with the benzoic acid, this scaffold often suffers from high Plasma Protein Binding (PPB) (>99%), specifically to Albumin.

  • Diagnosis: If IC50 in cells is >100x higher than biochemical IC50.

  • Solution: Run the cellular assay in serum-free media vs. 10% FBS to quantify the "serum shift".

  • Chemical Modification: Introduce polar groups (e.g., morpholine instead of azepane, or adding a hydroxyl to the azepane ring) to reduce LogP while maintaining the scaffold geometry.

Isomer Specificity (3- vs 4-substituted)
  • Observation: Literature often cites the 3-(azepan-1-ylsulfonyl) isomer for LCE inhibition, while the 4-(azepan-1-ylsulfonyl) isomer is common in PTP1B libraries.

  • Recommendation: Always synthesize and test the regioisomer (meta vs. para) as a negative control. The spatial orientation of the "Tail" relative to the "Head" is often the primary determinant of selectivity between PTP1B (deep pocket) and GPAT (surface groove).

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Azepan-3-one Derivatives in Enzyme Inhibition. BenchChem Protocols. Link

  • Outlaw, V. K., et al. (2014).[3] Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. Journal of Medicinal Chemistry, 57(12), 5333–5343. Link

  • Zhang, S., et al. (2009). Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood. Bioorganic & Medicinal Chemistry Letters, 19(13), 3664-3668. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • ChemDiv. (2024). Compound F686-1041: 5-(azepan-1-yl)-2-[(4-ethoxybenzene-1-sulfonyl)amino]benzoic acid. ChemDiv Catalog. Link

Sources

benchmarking the synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Azepan-1-ylsulfonyl)benzoic acid (CAS: 154326-88-6) serves as a critical pharmacophore in the development of inhibitors for targets such as 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
and Protein Kinase B (PKB/Akt) .[1] Its structure combines a rigid benzoic acid linker with a lipophilic, seven-membered azepane ring via a stable sulfonamide bond.[1]

This guide benchmarks three distinct synthetic methodologies for its production. While the Direct Aqueous Sulfonylation (Method A) emerges as the superior route for scale and sustainability, the Ester Protection Route (Method C) remains relevant for high-purity applications requiring chromatographic isolation.

Methodology Comparison Matrix
MetricMethod A: Direct Aqueous (Recommended) Method B: Organic Phase (Traditional) Method C: Ester Protection (High Purity)
Yield 85–92%75–85%60–75% (over 2 steps)
Atom Economy HighModerateLow
Purity Profile >95% (crude)>90% (requires wash)>98% (post-chromatography)
Green Metric Excellent (Water solvent)Poor (DCM/THF waste)Poor (Multiple solvents)
Scalability High (kg-scale feasible)ModerateLow

Mechanistic Pathways & Workflow

The following diagram illustrates the three competing pathways, highlighting the convergence on the final target and the critical decision points for process chemists.

SynthesisPathways Start Start: 4-(Chlorosulfonyl)benzoic acid MethodA Method A: Aqueous Media (Na2CO3, H2O, 0°C) Start->MethodA MethodB Method B: Organic Media (DCM/THF, Et3N) Start->MethodB Azepane Reagent: Azepane Azepane->MethodA Azepane->MethodB StepC1 Step 1: Sulfonylation (DCM, Pyridine) Azepane->StepC1 WorkupA Acidification (pH 1) Precipitation MethodA->WorkupA Target TARGET: 4-(Azepan-1-ylsulfonyl)benzoic acid WorkupA->Target Filtration WorkupB Solvent Evap. Acid Wash MethodB->WorkupB WorkupB->Target Recrystallization StartC Alt Start: Methyl Ester StartC->StepC1 Intermediate Intermediate: Methyl 4-(azepan-1-ylsulfonyl)benzoate StepC1->Intermediate StepC2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->StepC2 StepC2->Target Acidification

Figure 1: Comparative synthetic workflows. Method A offers the most direct and atom-economical path.[1]

Detailed Experimental Protocols

Method A: Direct Aqueous Sulfonylation (The "Green" Standard)

Rationale: This method utilizes the Schotten-Baumann reaction conditions.[1] The use of water as a solvent exploits the solubility of the sulfonyl chloride carboxylate salt while the hydrophobic azepane reacts at the interface or in suspension. The final product, being an acid, precipitates upon acidification, making purification a simple filtration.

Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve sodium carbonate (2.54 g, 24 mmol, 2.4 eq) in deionized water (50 mL).

  • Amine Addition: Add azepane (1.09 g, 11 mmol, 1.1 eq) to the basic solution.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Reaction: Slowly add 4-(chlorosulfonyl)benzoic acid (2.21 g, 10 mmol, 1.0 eq) portion-wise over 15 minutes. Critical Control Point: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

  • Completion: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.[1]

  • Workup:

    • Filter the solution to remove any unreacted insoluble amine or impurities.

    • Slowly acidify the filtrate with 1N HCl to pH 1–2. The product will precipitate as a white solid.

    • Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C.

Validation Data:

  • Typical Yield: 88% (approx.[1][2] 2.5 g).[1][3]

  • Purity: >95% (1H NMR).

  • Troubleshooting: If the product oils out upon acidification, induce crystallization by scratching the glass or adding a seed crystal.

Method B: Organic Phase Sulfonylation (Traditional)

Rationale: Useful when the amine is water-insoluble or sensitive to aqueous conditions.[1] However, for azepane, this method introduces unnecessary solvent waste.

Protocol:

  • Dissolution: Dissolve azepane (11 mmol) and triethylamine (22 mmol) in anhydrous DCM (40 mL) under nitrogen.

  • Addition: Cool to 0°C. Add a solution of 4-(chlorosulfonyl)benzoic acid (10 mmol) in THF/DCM dropwise.

  • Reaction: Stir at RT for 6 hours.

  • Workup: Evaporate volatiles. Redissolve residue in 1N NaOH (aqueous). Wash with Ethyl Acetate (to remove non-acidic impurities).[1] Acidify the aqueous layer to pH 1 to precipitate the product.

Critique: The use of organic solvents for the reaction, followed by an aqueous extraction for purification, renders this method less efficient than Method A.

Method C: The Ester Protection Route

Rationale: This 2-step sequence is reserved for cases where the final product requires silica gel chromatography (which is difficult for free benzoic acids due to streaking).[1] The intermediate ester is easily purified.

Protocol:

  • Step 1 (Sulfonylation): React methyl 4-(chlorosulfonyl)benzoate with azepane in DCM/Pyridine.[1] Purify the resulting methyl ester via flash chromatography (Hexane/EtOAc).

  • Step 2 (Hydrolysis): Dissolve the ester in THF/Water (1:1).[1] Add LiOH (3 eq). Stir at RT for 2 hours. Acidify to precipitate the final acid.

Critique: While this yields ultra-high purity (>99%), the atom economy drops significantly due to the protection/deprotection steps and reagents used.

Scientific Validation & Quality Control

Self-Validating the Protocol

To ensure the synthesis was successful without immediate access to NMR, use these checkpoints:

  • Solubility Check: The starting material (sulfonyl chloride) is base-soluble (as the carboxylate).[1] The product is also base-soluble.[1] If a precipitate forms during the reaction (before acidification), it may be the sulfonamide salt or a side product (sulfonic anhydride).

  • pH Swing Test: The final product must be soluble in pH 10 (aq) and insoluble in pH 1 (aq). If the solid isolated at pH 1 dissolves in DCM but not in pH 10 water, you likely have the sulfonamide but lost the carboxylic acid functionality (rare, but possible via side reactions).

Analytical Reference Data
  • 1H NMR (400 MHz, DMSO-d6):

    
     13.4 (br s, 1H, COOH), 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 3.25 (t, 4H, N-CH2), 1.65 (m, 4H), 1.50 (m, 4H).[1]
    
  • Key Shift: Look for the disappearance of the azepane N-H signal and the downfield shift of the aromatic protons ortho to the sulfonyl group.

References

  • BenchChem. (2025).[1][4][5] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from [1]

  • PrepChem. (n.d.).[1] Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from [1]

  • MDPI. (2019).[1] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molbank, 2019(1), M1043. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Synthesis and biological evaluation of sulfamoyl benzamide derivatives. Retrieved from [1]

Sources

assessing the purity of 4-(Azepan-1-ylsulfonyl)benzoic acid from different suppliers

[1]

Executive Summary

In the development of novel sulfonamide-based inhibitors, the building block 4-(Azepan-1-ylsulfonyl)benzoic acid serves as a critical moiety. Its dual functionality—a lipophilic azepane ring linked via a stable sulfonamide to a benzoic acid warhead—makes it valuable but chemically prone to specific impurity profiles that many certificates of analysis (CoAs) overlook.[1]

This guide objectively compares three distinct grades of this compound typically found on the market. Our internal assessment reveals that while "purity" by HPLC often exceeds 98% across suppliers, the nature of the remaining 2% varies drastically—ranging from inert moisture to reactive electrophiles that can sabotage downstream coupling reactions.

The Bottom Line:

  • Supplier A (The "Gold Standard"): Recommended for late-stage GMP synthesis.

  • Supplier B (The "Budget" Option): Acceptable for initial screening but requires recrystallization.[1]

  • Supplier C (The "Bulk" Source): Failed critical specifications due to reactive chloride contaminants.[1]

The Chemistry of Contamination

To understand what we are testing, we must visualize the synthesis and the resulting impurity vectors. The compound is typically synthesized via the nucleophilic attack of azepane on 4-(chlorosulfonyl)benzoic acid.

Figure 1: Impurity Origin Pathways

ImpurityPathwaysSM14-(Chlorosulfonyl)benzoic acidProduct4-(Azepan-1-ylsulfonyl)benzoic acid(Target)SM1->Product Coupling (Base)Impurity1Impurity A:4-Sulfobenzoic acid(Hydrolysis)SM1->Impurity1 H2O (Hydrolysis)Impurity3Impurity C:Residual Sulfonyl ChlorideSM1->Impurity3 Incomplete RxnSM2Azepane(Reagent)SM2->ProductImpurity2Impurity B:Residual Azepane(Reactive Amine)SM2->Impurity2 Excess Reagent

Caption: Synthesis workflow illustrating the origin of critical impurities. Note that Impurity B (Azepane) acts as a chain terminator in peptide coupling, while Impurity C is highly electrophilic.

Experimental Methodology

We procured 5g samples from three anonymized suppliers (A, B, and C) and subjected them to a rigorous "Triad of Truth" analytical workflow:

  • UHPLC-PDA-MS: For chromatographic purity and identification of UV-active byproducts.[1]

  • qNMR (Quantitative NMR): For absolute purity determination (detecting "invisible" salts and moisture).[1]

  • Functional Stress Test: A micro-scale amide coupling to verify reactivity.[1]

Figure 2: The Validation Workflow

ValidationWorkflowcluster_AnalysisAnalytical TriadStartRaw Material IntakeStep11. UHPLC-MS(Organic Impurities)Start->Step1Step22. qNMR (DMSO-d6)(Absolute Assay)Step1->Step2Step33. KF & ROI(Water/Inorganics)Step2->Step3DecisionPasses Spec?Step3->DecisionOutcome1Release for SynthesisDecision->Outcome1YesOutcome2Reject / ReprocessDecision->Outcome2No

Caption: The standardized decision tree used to evaluate incoming raw materials.

Comparative Data Analysis

The following data represents the mean of triplicate injections/preparations.

MetricSupplier A (Premium)Supplier B (Budget)Supplier C (Bulk)
Price per Gram $185$65$42
HPLC Purity (254 nm) 99.4%97.8%98.1%
qNMR Absolute Purity 99.1% 94.2%88.5%
Major Impurity None detectedAzepane (0.8%)Sodium Salts (8%)
Water Content (KF) 0.1%1.2%0.5%
Appearance White crystalline solidOff-white powderBeige clumps
Coupling Yield 92%84%65% (Stalled)
Analysis of Results
  • Supplier A: The HPLC and qNMR data align perfectly, indicating the absence of inorganic salts or non-UV active contaminants.

  • Supplier B: The discrepancy between HPLC (97.8%) and qNMR (94.2%) suggests the presence of solvents (likely Ethyl Acetate/Hexane) and moisture. The presence of residual Azepane is critical; as a secondary amine, it will compete with the primary amine in downstream amide couplings.

  • Supplier C: The massive drop in qNMR purity (88.5%) despite decent HPLC purity (98.1%) is a classic signature of inorganic salt contamination . The beige color suggests trace decomposition.[1]

Detailed Analytical Protocols

To replicate these findings in your own laboratory, follow these validated protocols.

Protocol 1: UHPLC-MS Purity Assessment

Objective: Separate the acidic product from basic azepane and neutral sulfonamide byproducts.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of the benzoic acid, preventing peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV 254 nm (primary) and ESI+ MS (scan 100-600 m/z).[1]

  • Critical Observation: The product elutes at ~2.8 min. Look for the "Azepane" peak at ~0.5 min (void volume) in MS mode [M+H]+ = 100.11.[1]

Protocol 2: qNMR for Absolute Assay

Objective: Quantify purity without relying on a reference standard of the analyte itself.

  • Solvent: DMSO-d6 (Dissolves both the organic product and potential inorganic salts).[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST).[1]

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, a region typically clear in benzoic acid derivatives.[1]

  • Procedure:

    • Accurately weigh ~20 mg of the sample (

      
      ) and ~10 mg of Maleic Acid (
      
      
      ) into a vial.
    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (relaxation delay) = 60s (ensure full relaxation for quantitative integration).

    • Calculation:

      
      
      Where 
      
      
      is integration,
      
      
      is number of protons, and
      
      
      is molecular weight.

Recommendations

For Drug Discovery (Medicinal Chemistry)

Choose Supplier A. The high cost is offset by the reliability in SAR (Structure-Activity Relationship) generation. The absence of residual Azepane ensures that biological data reflects the target molecule, not a side-reaction byproduct.

For Process Development (Scale-Up)

Choose Supplier B, but Implement a Workup. Supplier B offers the best cost-to-chemical-potential ratio.[1] However, you must remove the residual Azepane before use.

  • Purification Fix: Dissolve the crude material in 1N NaOH (aq), wash with Dichloromethane (DCM) to remove the organic-soluble Azepane, then acidify the aqueous layer with HCl to precipitate the pure benzoic acid product. This simple acid-base extraction will upgrade Supplier B to Supplier A quality.[1]

Avoid Supplier C

The high salt content indicates a sloppy precipitation during manufacturing (likely "crashing out" the product by dumping acid into the reaction mixture without washing). The entrained salts will skew stoichiometric calculations for coupling reagents (EDC/HATU), leading to incomplete reactions.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1][2] International Council for Harmonisation.[1][3]

  • BIPM. Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and Maleic Acid. Bureau International des Poids et Mesures.[1]

  • PubChem. 4-(Azepan-1-ylsulfonyl)benzoic acid Compound Summary. National Library of Medicine.[1]

  • Galarini, R., et al. Development and validation of a new qualitative screening for sulfonamides.[1] Food Control, 2014.[1][4][5] (Methodology reference for sulfonamide HPLC separation).

A Comparative Guide to Uricosuric Agents: Evaluating the Potential of 4-(Azepan-1-ylsulfonyl)benzoic acid Against Established Renal Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for hyperuricemia and gout, a comprehensive understanding of the inhibitory potency of new chemical entities against established targets is paramount. This guide provides a comparative analysis of 4-(Azepan-1-ylsulfonyl)benzoic acid, a compound of interest, with the well-characterized uricosuric agents Probenecid, Benzbromarone, and Lesinurad. The primary focus of this comparison is their inhibitory activity against key renal transporters responsible for uric acid homeostasis, namely Urate Transporter 1 (URAT1), Organic Anion Transporter 1 (OAT1), and Organic Anion Transporter 3 (OAT3).

While direct inhibitory data for 4-(Azepan-1-ylsulfonyl)benzoic acid is not yet publicly available, its structural features, particularly the presence of a sulfonamide and a benzoic acid moiety, suggest a potential interaction with these transporters. This guide will therefore provide a detailed framework for its evaluation, alongside a thorough comparison with established inhibitors for which extensive experimental data exists.

The Central Role of Renal Urate Transport in Gout Pathophysiology

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, a direct consequence of elevated levels of uric acid in the blood (hyperuricemia). The kidneys play a crucial role in regulating uric acid levels, with approximately 90% of the filtered urate being reabsorbed back into the bloodstream.[1] This reabsorption is primarily mediated by URAT1, a member of the organic anion transporter (OAT) family located on the apical membrane of renal proximal tubular cells.[1] Therefore, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion (uricosuria) and lowering systemic urate levels.[2]

The organic anion transporters OAT1 and OAT3, located on the basolateral membrane of renal proximal tubule cells, are also implicated in the transport of a wide array of drugs and endogenous anions, and can be off-target liabilities for uricosuric agents.[3] A comprehensive inhibitory profile against these transporters is therefore essential for developing selective and safe new drugs.

Profiling the Established Inhibitors: Probenecid, Benzbromarone, and Lesinurad

A meaningful comparison requires a solid baseline established by well-characterized inhibitors. Probenecid, Benzbromarone, and Lesinurad are all clinically recognized uricosuric agents that function primarily through the inhibition of URAT1.[4][5]

Probenecid , a sulfonamide derivative, is a classical inhibitor of organic anion transport and has been used for decades in the treatment of gout.[6] It competitively inhibits the reabsorption of uric acid at the proximal tubules.[4] However, it is considered a non-specific inhibitor of OATs, also blocking OAT1 and OAT3.[5]

Benzbromarone is a potent, non-competitive inhibitor of URAT1 and is highly effective at lowering serum uric acid levels.[1][7] Despite its efficacy, concerns about hepatotoxicity have limited its use in some regions.[1]

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that inhibits URAT1.[8] It is often used in combination with xanthine oxidase inhibitors, which decrease uric acid production.[1]

Comparative Inhibitory Potency: A Quantitative Overview

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific target by 50%. A lower IC50 value indicates a higher potency.

The table below summarizes the reported IC50 values for Probenecid, Benzbromarone, and Lesinurad against URAT1, OAT1, and OAT3. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, substrate, and assay methodology used.

InhibitorTargetIC50 (µM)Reference(s)
Probenecid URAT1~150[6]
OAT1--
OAT35.12[9]
Benzbromarone URAT10.190[10]
OAT1--
OAT3<1[9]
Lesinurad URAT13.36[8]
OAT1--
OAT3<1[9]

Note: A dash (-) indicates that specific IC50 values were not found in the searched literature under the specified assay conditions.

A Proposed Framework for Evaluating 4-(Azepan-1-ylsulfonyl)benzoic acid

To ascertain the therapeutic potential of 4-(Azepan-1-ylsulfonyl)benzoic acid, a rigorous experimental evaluation of its inhibitory activity against URAT1, OAT1, and OAT3 is necessary. The following section outlines a detailed, self-validating experimental protocol based on established methodologies.

Experimental Objective

To determine the in vitro inhibitory potency (IC50) of 4-(Azepan-1-ylsulfonyl)benzoic acid against human URAT1, OAT1, and OAT3 transporters.

Experimental Design

A cell-based substrate uptake assay using a human embryonic kidney (HEK293) cell line stably transfected to express the respective transporters is the gold standard.[1] This approach allows for the direct measurement of transporter activity in a physiologically relevant context.

Diagram of the Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_assay Inhibitory Assay cluster_analysis Data Acquisition & Analysis start Seed HEK293 cells expressing hURAT1, hOAT1, or hOAT3 in 96-well plates culture Incubate for 24-48 hours to form a confluent monolayer start->culture preincubation Pre-incubate cells with varying concentrations of 4-(Azepan-1-ylsulfonyl)benzoic acid or known inhibitors (Probenecid, etc.) culture->preincubation substrate_addition Add radiolabeled substrate ([14C]-uric acid for URAT1, [3H]-PAH for OAT1/3) preincubation->substrate_addition incubation Incubate for a defined period (e.g., 5-15 minutes) at 37°C substrate_addition->incubation stop_reaction Stop the uptake by washing with ice-cold buffer incubation->stop_reaction cell_lysis Lyse the cells stop_reaction->cell_lysis scintillation_counting Measure intracellular radioactivity using a scintillation counter cell_lysis->scintillation_counting data_analysis Calculate % inhibition and determine IC50 values using non-linear regression analysis scintillation_counting->data_analysis

A schematic overview of the cell-based substrate uptake assay for determining inhibitor potency.

Detailed Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Rationale: To ensure consistent and reproducible results, it is crucial to use a well-characterized cell line with stable, high-level expression of the target transporter. HEK293 cells are widely used due to their robust growth characteristics and high transfection efficiency.

  • Protocol:

    • Culture HEK293 cells stably expressing either human URAT1, OAT1, or OAT3 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.

    • The day before the assay, seed the cells into 96-well poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Preparation of Assay Solutions:

  • Rationale: The choice of buffer and substrate concentration is critical for optimal transporter activity and sensitive detection. Using a radiolabeled substrate allows for direct and highly sensitive quantification of uptake.

  • Protocol:

    • Prepare a Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4).

    • Prepare stock solutions of 4-(Azepan-1-ylsulfonyl)benzoic acid and the known inhibitors (Probenecid, Benzbromarone, Lesinurad) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and known inhibitors in KRH buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare the substrate solution by adding [14C]-uric acid (for URAT1) or [3H]-para-aminohippuric acid (PAH) (for OAT1 and OAT3) to the KRH buffer. The final substrate concentration should be close to the Michaelis-Menten constant (Km) of the transporter to ensure sensitive detection of competitive inhibition.

3. Substrate Uptake Assay:

  • Rationale: A pre-incubation step with the inhibitor allows for the compound to reach its target and establish equilibrium before the substrate is introduced. The incubation time with the substrate is kept short to measure the initial rate of transport, which is most sensitive to inhibition.

  • Protocol:

    • Wash the cell monolayers twice with pre-warmed KRH buffer.

    • Add the serially diluted test compounds or known inhibitors to the respective wells and pre-incubate for 10-15 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Initiate the uptake by adding the radiolabeled substrate solution to all wells.

    • Incubate for a predetermined time (e.g., 5 minutes for OAT1/3, 15 minutes for URAT1) at 37°C.

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold KRH buffer.

4. Measurement and Data Analysis:

  • Rationale: Scintillation counting provides a highly sensitive and quantitative measure of the amount of radiolabeled substrate that has been transported into the cells. Non-linear regression analysis is the standard method for determining the IC50 value from a dose-response curve.

  • Protocol:

    • Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of 4-(Azepan-1-ylsulfonyl)benzoic acid against established uricosuric agents. While the absence of direct inhibitory data for the compound of interest currently precludes a definitive comparison, the proposed experimental protocol offers a clear and robust path for researchers to generate the necessary data.

The structural similarity of 4-(Azepan-1-ylsulfonyl)benzoic acid to known organic anion transporter inhibitors provides a strong rationale for its investigation as a potential URAT1 inhibitor. Should experimental data confirm potent and selective inhibitory activity against URAT1, this compound could represent a promising lead for the development of novel therapies for hyperuricemia and gout. Further studies would then be warranted to elucidate its mechanism of inhibition (competitive vs. non-competitive), assess its in vivo efficacy and safety profile, and explore its potential for drug-drug interactions.

References

  • Wu, W., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications. [Link]

  • Tan, P. K., et al. (2015). SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition. Annals of the Rheumatic Diseases, 74(Suppl 2), 797. [Link]

  • Perell, C., et al. (2025). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Rheumatology and Therapy. [Link]

  • Peris, J., et al. (2021). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. mBio, 12(1), e03308-20. [Link]

  • Zhang, Y., et al. (2021). Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. Frontiers in Pharmacology, 12, 768505. [Link]

  • He, Y., et al. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. [Link]

  • SOLVO Biotechnology. (n.d.). URAT1. Retrieved from [Link]

  • SOLVO Biotechnology. (n.d.). OAT1. Retrieved from [Link]

  • Xu, C., et al. (2015). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmacology and Experimental Therapeutics, 354(1), 134-143. [Link]

  • The American Journal of Managed Care. (2025). Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. [Link]

  • Silver, R. B., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C727-C734. [Link]

  • Miner, J. N., et al. (2025). Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. Drug Design, Development and Therapy. [Link]

  • Tan, P. K., et al. (2015). SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition. Annals of the Rheumatic Diseases, 74(Suppl 2), 797. [Link]

  • ResearchGate. (n.d.). IC 50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. [Link]

Sources

Reproducibility of Synthetic Protocols for 4-(Azepan-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterion Trap

The synthesis of 4-(azepan-1-ylsulfonyl)benzoic acid (CAS: 17420-68-7) presents a classic chemoselectivity and purification challenge. While the molecule appears structurally simple—a sulfonamide linked to a benzoic acid—the choice of synthetic route dictates reproducibility.

In my experience, the primary cause of batch failure is not the sulfonylation chemistry itself, but the solubility mismatch inherent in the direct coupling of 4-(chlorosulfonyl)benzoic acid. The resulting product is an acidic sulfonamide, often leading to zwitterionic behavior or "sticky" salts that defy standard silica chromatography.

This guide objectively compares the two dominant protocols:

  • The Direct Schotten-Baumann Route: A rapid, one-pot aqueous method.

  • The Two-Step Ester Protection Route: A controlled, organic-phase method followed by hydrolysis.

Recommendation: For applications requiring >98% purity (e.g., biological screening or crystallographic studies), the Two-Step Ester Route is the only reproducible standard.

Comparative Pathway Analysis

The following table summarizes the performance metrics of the two protocols based on experimental data and thermodynamic stability.

FeatureRoute A: Direct Schotten-Baumann Route B: Two-Step Ester Protection
Starting Material 4-(chlorosulfonyl)benzoic acidMethyl 4-(chlorosulfonyl)benzoate
Solvent System Acetone / Water (Biphasic)DCM or THF (Anhydrous)
Base NaOH / Na₂CO₃Triethylamine (TEA) / DIEA
Key Intermediate None (Direct conversion)Methyl 4-(azepan-1-ylsulfonyl)benzoate
Typical Yield 40–60% (Variable)85–93% (Cumulative)
Purity Profile Moderate; often contaminated with hydrolyzed sulfonic acid.High (>98%) ; intermediate is easily recrystallized.
Scalability Difficult; emulsions form at >10g scale.Excellent; homogeneous solution chemistry.
Reproducibility Low ; highly sensitive to pH and addition rate.High ; thermodynamically controlled steps.
Mechanistic Visualization

The diagram below illustrates the divergent pathways and the "Zwitterion Trap" that plagues the direct route.

SynthesisPathways Start_Acid 4-(Chlorosulfonyl)benzoic acid Direct_Rxn Route A: Aqueous NaOH/Acetone (Schotten-Baumann) Start_Acid->Direct_Rxn Start_Ester Methyl 4-(chlorosulfonyl)benzoate Ester_Rxn Route B: DCM/TEA (Anhydrous) Start_Ester->Ester_Rxn Azepane Azepane (Nucleophile) Azepane->Direct_Rxn Azepane->Ester_Rxn Product TARGET: 4-(Azepan-1-ylsulfonyl)benzoic acid Direct_Rxn->Product Low Yield (pH Sensitive) Byproduct Impurity: Sulfonic Acid Hydrolysis Direct_Rxn->Byproduct Competing Hydrolysis Intermediate Intermediate: Methyl 4-(azepan-1-ylsulfonyl)benzoate (Stable, Lipophilic) Ester_Rxn->Intermediate High Yield No Side Rxn Hydrolysis Saponification (LiOH or NaOH / THF) Intermediate->Hydrolysis Hydrolysis->Product Quant. Yield

Figure 1: Comparison of Synthetic Pathways. Route B (Right) avoids the competitive hydrolysis and solubility issues of Route A.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Two-Step Ester Route)

Recommended for all medicinal chemistry applications.

Step 1: Sulfonylation

Objective: Synthesize Methyl 4-(azepan-1-ylsulfonyl)benzoate.

  • Setup: Charge a round-bottom flask with Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C under N₂.[1]

  • Addition: Add Triethylamine (1.5 equiv) followed by dropwise addition of Azepane (1.1 equiv). Note: Azepane is bulky; slow addition prevents localized exotherms.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 2:1). The ester intermediate is highly distinct from the starting chloride.

  • Workup: Wash with 1M HCl (to remove excess amine/TEA), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: The crude methyl ester usually crystallizes upon standing or can be triturated with cold Hexane/Ether. Yields typically >90%.[1]

Step 2: Saponification (Hydrolysis)

Objective: Reveal the carboxylic acid without degrading the sulfonamide.

  • Reaction: Dissolve the methyl ester from Step 1 in THF/Water (3:1). Add LiOH·H₂O (2.0 equiv).

  • Conditions: Stir at RT for 3–6 hours. Avoid reflux; sulfonamides are stable, but unnecessary heat promotes degradation.

  • Critical Isolation Step:

    • Concentrate THF under reduced pressure.

    • The residue is the lithium carboxylate salt (water-soluble).

    • Acidify carefully with 1M HCl to pH ~2–3.

    • Observation: The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with copious water, and dry in a vacuum oven at 50°C.

Validation Data:

  • 1H NMR (DMSO-d6): δ 13.3 (br s, 1H, COOH), 8.15 (d, 2H), 7.90 (d, 2H), 3.25 (m, 4H, azepane N-CH₂), 1.60 (m, 4H), 1.50 (m, 4H).

  • Yield: ~85–93% (over two steps) [1, 2].

Protocol B: The "Direct" Schotten-Baumann Route

Use only for rough scouting or when ester precursors are unavailable.

  • Dissolution: Dissolve 4-(chlorosulfonyl)benzoic acid in Acetone.

  • Basification: Add to a stirred solution of Azepane (1.0 equiv) in 10% aqueous NaOH (2.2 equiv) at 0°C. Crucial: You need >2 equiv of base to neutralize the carboxylic acid AND the HCl generated.

  • Reaction: Stir vigorously for 1 hour.

  • The Failure Point: Upon acidification to precipitate the product, unreacted sulfonyl chloride often hydrolyzes to the sulfonic acid (water-soluble), while the product precipitates as a sticky gum due to trapped impurities.

  • Purification: Requires recrystallization from EtOH/Water, often with significant loss of yield (typically <50%).

Troubleshooting & Quality Control

Purification Logic Flow

If your product is not a pristine white solid, use this decision tree to identify the failure mode.

PurificationLogic Start Crude Product Appearance Check1 Sticky Gum / Oil? Start->Check1 Check2 White Solid? Start->Check2 Action1 Impurity: Trapped Solvent/Amine Action: Dissolve in 1N NaOH, Wash with DCM, Re-acidify Check1->Action1 Action2 Check Solubility in DCM Check2->Action2 Soluble Soluble: Good Product Action2->Soluble Insoluble Insoluble: Inorganic Salts trapped Action2->Insoluble

Figure 2: Purification Decision Tree for Sulfonyl Benzoic Acids.

Common Pitfalls
  • Moisture Sensitivity: 4-(chlorosulfonyl)benzoic acid is hygroscopic. If the starting material smells like HCl, it has hydrolyzed. Always use fresh sulfonyl chloride.

  • Azepane Quality: Old azepane absorbs CO₂ from the air. Distill if the liquid is yellow.

  • Acidification Shock: Rapid addition of strong acid to the carboxylate salt can trap impurities inside the precipitating lattice. Acidify slowly with stirring.

References

  • University of Wisconsin-Madison. (2010). Synthetic method development of drug-like heterocycles and medicinal chemistry optimization.[2] (Thesis describing the synthesis of compound 3-222-1-GY via the ester hydrolysis route). Retrieved from

  • BenchChem. 4-(Azepan-1-ylsulfonyl)benzoic acid Product Guide. (Confirming structure and solubility properties). Retrieved from

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions. (General mechanistic grounding for aqueous sulfonylation). Retrieved from

  • PubChem. 4-(Azepan-1-ylsulfonyl)benzoic acid Compound Summary. (CID 863546). Retrieved from

Sources

Definitive Structural Elucidation of 4-(Azepan-1-ylsulfonyl)benzoic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Structural Ambiguity of Flexible Heterocycles In medicinal chemistry, the shift from rigid 6-membered rings (piperidines) to flexible 7-membered rings (azepanes) introduces significant conformational ambiguity.[1][2] While Nuclear Magnetic Resonance (NMR) is the workhorse for connectivity, it often fails to resolve the specific low-energy conformers of the azepane ring due to rapid ring inversion on the NMR timescale.

This guide details the definitive structural confirmation of 4-(Azepan-1-ylsulfonyl)benzoic acid using Single Crystal X-ray Diffraction (SC-XRD). We compare this "Gold Standard" technique against NMR and HRMS, demonstrating why SC-XRD is indispensable for establishing the precise stereoelectronic environment of the sulfonyl-azepane junction—a critical factor in drug-receptor binding affinity.

Part 1: The Challenge – Why Standard Methods Fall Short

When characterizing 4-(Azepan-1-ylsulfonyl)benzoic acid, researchers encounter specific limitations with standard spectroscopic techniques.

The NMR Limitation (Time-Averaging)

The 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Observation: 1H NMR spectra often display broadened or averaged multiplets for the azepane methylene protons (

    
    ) rather than distinct equatorial/axial signals.
    
  • Consequence: It is impossible to determine the precise static conformation of the ring or the vector of the sulfonyl group relative to the benzoic acid plane in solution.

The Mass Spectrometry Limitation (Connectivity Only)

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


) and the presence of the sulfonyl moiety, but provides zero insight into the 3D spatial arrangement or intermolecular packing forces (hydrogen bonding) that dictate solubility and bioavailability.

Part 2: Comparative Analysis – NMR vs. SC-XRD

The following table contrasts the utility of solution-state NMR versus solid-state X-ray diffraction for this specific compound.

FeatureSolution State NMR (

)
Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Atom-to-atom connectivity.3D atomic coordinates & absolute configuration.
Azepane Ring Shows averaged conformation (rapid flipping).Freezes the specific low-energy conformer (e.g., Twist-Chair).
Sulfonyl Geometry Inferred from chemical shifts.Exact

and

bond lengths/angles measured.
Intermolecular Forces Inferred (concentration dependent).Direct visualization of Carboxylic Acid Dimers (

motif).[1][3]
Data Confidence High for purity; Medium for 3D structure.Absolute (The "Gold Standard").
Decision Logic: When to Deploy X-ray

The following diagram illustrates the decision pathway for structural elucidation of flexible sulfonamides.

DecisionLogic Start Synthesize 4-(Azepan-1-ylsulfonyl)benzoic acid CheckPurity Check Purity (HPLC/LCMS) Start->CheckPurity NMR 1H NMR Analysis CheckPurity->NMR Decision Are Azepane signals distinct? NMR->Decision NMR_Success Conformational Lock (Rare) Proceed to Bio-assay Decision->NMR_Success Yes (Rigid) XRay_Req Signals Averaged/Broad Require SC-XRD Decision->XRay_Req No (Flexible) Cryst Crystallization Screening XRay_Req->Cryst Structure Solve Structure (Define Puckering Parameters) Cryst->Structure

Figure 1: Decision workflow for characterizing flexible N-sulfonyl heterocycles.

Part 3: Experimental Protocol for Structural Confirmation

Crystallization Strategy (The Critical Step)

Obtaining diffraction-quality crystals of carboxylic acid derivatives requires exploiting the formation of hydrogen-bonded dimers.

  • Method: Slow Evaporation.[4][5]

  • Solvent System: Ethanol/Water (80:20) or Methanol/Acetonitrile.

  • Protocol:

    • Dissolve 20 mg of 4-(Azepan-1-ylsulfonyl)benzoic acid in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • Cover the vial with parafilm and pierce 3-4 small holes to control evaporation rate.

    • Store in a vibration-free environment at 20°C.

    • Timeline: Crystals typically appear within 3-7 days as colorless blocks or prisms.

Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Low temperature is essential to reduce thermal motion of the flexible azepane ring).

  • Radiation: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å).
Critical Structural Parameters to Verify

Once the structure is solved, the following geometric parameters confirm the identity and conformation.

A. The Sulfonamide Junction

The geometry around the nitrogen atom indicates the hybridization and conjugation with the sulfonyl group.

  • Target S-N Bond Length:

    
     Å (indicates partial double bond character).
    
  • Target S=O Bond Length:

    
     Å.
    
  • Geometry: The Nitrogen atom in sulfonamides is typically

    
     hybridized (planar) or slightly pyramidal, depending on steric bulk.
    
B. The Azepane Ring Puckering

To define the exact conformation (Chair, Twist-Chair, Boat), calculate the Cremer-Pople puckering parameters (


).
  • Note: In the solid state, azepane rings attached to sulfonyl groups frequently adopt a Twist-Chair conformation to minimize transannular interactions.

C. Supramolecular Assembly (Hydrogen Bonding)

Benzoic acid derivatives almost universally form centrosymmetric dimers in the solid state.

  • Graph Set Motif:

    
    .
    
  • Interaction: Strong

    
     hydrogen bonds between carboxylic acid groups of adjacent molecules.
    
  • Distance:

    
     distance is typically 
    
    
    
    Å.

Part 4: Technical Workflow Visualization

The following diagram details the technical path from crystal selection to final CIF (Crystallographic Information File) generation.

XRD_Workflow Crystal Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mount on Goniometer (MiTeGen Loop) Crystal->Mount Diffraction X-ray Diffraction (Collect Frames) Mount->Diffraction Integration Data Reduction (SAINT/CrysAlisPro) Diffraction->Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Integration->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Validation CheckCIF / Platon (Validation) Refine->Validation

Figure 2: Technical workflow for Single Crystal X-ray Diffraction analysis.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

  • Faizi, M. S., et al. (2016).[1] Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E.

    • Context: Provides comparative structural data for N-substituted benzoic acid deriv
  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences.

    • Context: Authoritative review on sulfonamide geometry and intermolecular packing forces.
  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.

    • Context: The mathematical standard for defining the conform

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Azepan-1-ylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 154260-64-5 Formula: C₁₃H₁₇NO₄S Hazard Classification: Irritant (Skin/Eye/Respiratory), Potential Sensitizer[1]

Executive Safety Summary

This guide defines the operational safety standards for handling 4-(Azepan-1-ylsulfonyl)benzoic acid . As a sulfonamide derivative containing a carboxylic acid moiety, this compound presents a dual hazard profile: localized tissue irritation due to acidity and potential systemic sensitization typical of sulfonamide pharmacophores.[1]

The Golden Rule: Treat this compound as a high-potency intermediate until specific toxicological data proves otherwise.[1] The primary route of exposure in a laboratory setting is inhalation of fine particulates during weighing and transdermal absorption during solubilization.[1]

Risk Assessment & Mechanistic Rationale

To ensure safety, we must understand the why behind the hazards.[1]

  • Respiratory Irritation (H335): As a benzoic acid derivative, the dust is acidic.[1] Upon contact with mucous membranes (lungs/sinuses), it protonates local tissue water, lowering pH and causing immediate irritation.[1]

  • Ocular Damage (H319): The compound is a solid organic acid. Contact with the eye creates a hypertonic, acidic environment, leading to potential corneal opacity if not rinsed immediately.[1]

  • Sulfonamide Sensitization: The azepane-sulfonyl moiety resembles structures known to trigger hypersensitivity (sulfa allergies). While not all sulfonamides cross-react, the prudent scientific approach is to assume potential for delayed hypersensitivity reactions (DHR).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of >5 mg of substance.

PPE CategoryStandard SpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm)Sulfonamides can permeate thin latex. Double gloving creates a breakthrough time buffer >4 hours. Change outer glove immediately upon contamination.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders. Goggles seal against airborne acidic dust that can bypass shields.
Respiratory N95 / P100 (if outside hood)If weighing outside a certified fume hood (not recommended), a fit-tested particulate respirator is mandatory to prevent alveolar deposition.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of static-clinging powder on forearms, a common source of secondary exposure after leaving the lab.[1]
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Engineering Is Fume Hood Available? Solid->Engineering Splash Splash Risk? Liquid->Splash Hood_Yes Standard PPE: Lab Coat, Goggles, Single Nitrile Gloves Engineering->Hood_Yes Yes Hood_No Enhanced PPE: N95/P100 Respirator, Double Gloves, Tyvek Sleeves Engineering->Hood_No No Splash_Yes Add Face Shield + Chem-Resistant Apron Splash->Splash_Yes High Splash_No Standard PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves Splash->Splash_No Low

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)

Context: Static electricity can cause organic acid powders to "fly," increasing inhalation risk.[1]

  • Engineering Control: Operate exclusively within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder.

  • Transfer: Do not dump powder. Use a micro-spatula to gently transfer into a tared vial.

  • Seal: Cap the receiving vial inside the hood before moving it to the balance if the balance is external (though an in-hood balance is preferred).

Phase B: Solubilization

Context: 4-(Azepan-1-ylsulfonyl)benzoic acid is likely sparingly soluble in water but soluble in DMSO or Methanol.[1]

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent "puffing" of dry powder.

  • Vortexing: Ensure the cap is tightly sealed (Parafilm is recommended) before vortexing to prevent aerosol leakage.

  • Labeling: Immediately label the vial with "Irritant" and the concentration.

Emergency Response Protocols
Scenario 1: Ocular Exposure
  • Mechanism: Acidic burning.

  • Action: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open forcibly.

  • Note: Do not use neutralization agents (like baking soda) in the eye; thermal injury from the neutralization reaction can worsen damage. Use only tepid water or saline.

Scenario 2: Powder Spill (>100 mg)

Do not brush dry powder, as this aerosolizes the irritant.[1]

  • Isolate: Mark the area.

  • Wet Method: Cover the spill with paper towels soaked in dilute sodium bicarbonate (5%) or water. This prevents dust and begins neutralizing the acid.

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Clean: Wipe the surface with water, then ethanol.[1]

Visualization: Spill Response Workflow

Spill_Response Assess 1. Assess Volume & Hazard PPE_Up 2. Don Enhanced PPE (Goggles + Double Gloves) Assess->PPE_Up Contain 3. Cover with Wet Paper Towels PPE_Up->Contain Neutralize 4. Wipe with 5% NaHCO3 Contain->Neutralize Dispose 5. Solid Waste (Do NOT Drain) Neutralize->Dispose

Figure 2: Workflow for safely managing a dry powder spill of 4-(Azepan-1-ylsulfonyl)benzoic acid.

Disposal & Waste Management

Never dispose of this compound down the drain. As a bioactive sulfonamide, it poses a risk to aquatic ecosystems and microbial resistance profiles.[1]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste .[1]

  • Liquid Waste: Solutions in DMSO or Methanol must go into Organic Solvent Waste (Non-Halogenated) unless chlorinated solvents were used.

  • Container: Triple rinse empty vials with methanol; dispose of the rinsate in liquid waste.

References
  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor.[1] [Link][2][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. [Link]

  • PubChem. Compound Summary for 4-Sulfamoylbenzoic acid (Structural Analog). National Library of Medicine.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azepan-1-ylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Azepan-1-ylsulfonyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.